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  • Product: 2-Cyanoquinoline-4-carboxylic acid
  • CAS: 408531-38-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthesis of 2-Cyanoquinoline-4-carboxylic Acid: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. 2-Cyanoquinoline-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, frequently embedded in antimalarial, antineoplastic, and antibacterial agents. 2-Cyanoquinoline-4-carboxylic acid represents a highly versatile, bifunctional building block. By combining a highly electrophilic cyano group at the C-2 position with a versatile carboxylic acid at the C-4 position, this molecule provides orthogonal synthetic handles for late-stage functionalization. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic protocol, and its strategic applications in pharmacophore development.

Physicochemical Profiling & Structural Architecture

Understanding the fundamental quantitative data of 2-Cyanoquinoline-4-carboxylic acid is critical for predicting its solubility, reactivity, and behavior in chromatographic systems. The electron-withdrawing nature of both the cyano and carboxyl groups significantly lowers the pKa of the quinoline nitrogen, rendering the molecule less basic than an unsubstituted quinoline.

Quantitative Data Summary
PropertyValueStructural Implication
IUPAC Name 2-Cyanoquinoline-4-carboxylic acidOrthogonal functionalization sites at C-2 and C-4.
CAS Number [1]Standardized registry identifier for procurement.
Molecular Formula C₁₁H₆N₂O₂High degree of unsaturation (Index of Hydrogen Deficiency = 10).
Molecular Weight 198.18 g/mol [2]Low molecular weight, ideal for fragment-based drug design (FBDD).
Exact Mass 198.0429 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES String O=C(O)c1cc(C#N)nc2ccccc12Computational descriptor for in silico docking studies.
Density ~1.43 g/cm³Indicates dense molecular packing in the solid state.
Boiling Point ~413 °C at 760 mmHgHigh boiling point reflects strong intermolecular hydrogen bonding.

Mechanistic Synthesis: The Modified Reissert-Henze Pathway

Direct nucleophilic cyanation of the quinoline core is thermodynamically unfavorable due to the hard nature of the cyanide anion and the poor leaving group ability of the C-2 hydride. To overcome this, the [3] is employed.

Mechanistic Causality

By pre-oxidizing the quinoline nitrogen, the system is primed for an umpolung-style activation. The introduction of an acylating agent (such as dimethylcarbamoyl chloride) forms an highly electrophilic N-acyloxyquinolinium species. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, directing the soft nucleophilic attack of the cyanide ion exclusively to the C-2 position [4]. Subsequent elimination of the acyl group acts as the thermodynamic sink, restoring aromaticity and yielding the 2-cyano derivative.

Pathway SM Quinoline-4-carboxylic acid (Starting Material) Oxidation Oxidation (mCPBA, CH2Cl2) SM->Oxidation NOxide Quinoline-4-carboxylic acid N-oxide (Activated Intermediate) Oxidation->NOxide N-atom activation Cyanation Reissert-Henze Reaction (TMSCN, Acylating Agent) NOxide->Cyanation Intermediate N-Acyloxy-2-cyano-1,2-dihydroquinoline (Reissert Intermediate) Cyanation->Intermediate C-2 Nucleophilic Attack Elimination Elimination / Rearomatization (- AcylOH) Intermediate->Elimination Product 2-Cyanoquinoline-4-carboxylic acid (Target Molecule) Elimination->Product Restores Aromaticity

Mechanistic workflow of the modified Reissert-Henze cyanation.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol integrates continuous analytical validation and strict safety measures.

Step 1: N-Oxidation of Quinoline-4-carboxylic acid
  • Procedure: Dissolve quinoline-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Cool the reaction vessel to 0 °C and add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise to control the exothermic peroxy-transfer. Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The N-oxide will exhibit a significantly lower Rf value due to increased polarity. Quench a small aliquot with saturated aqueous Na₂S₂O₃; a negative starch-iodide test confirms the safe consumption of excess peroxide.

  • Workup: Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield Quinoline-4-carboxylic acid N-oxide.

Step 2: Regioselective Cyanation [5]
  • Procedure: Suspend the N-oxide (1.0 eq) in anhydrous CH₂Cl₂ under a strict argon atmosphere to prevent premature hydrolysis of the reagents. Add dimethylcarbamoyl chloride (1.5 eq) followed by Trimethylsilyl cyanide (TMSCN, 2.0 eq). Heat the mixture to gentle reflux for 4-6 hours.

  • Self-Validation: Monitor by LC-MS. The reaction is complete when the[M+H]⁺ peak of the N-oxide transitions entirely to the [M+H]⁺ peak of the target product at m/z 199.0.

  • Critical Safety Workup: Cool to 0 °C. Carefully quench the reaction with a 10% sodium hypochlorite (bleach) solution mixed with saturated aqueous NaHCO₃. Causality: TMSCN is highly toxic and reacts with moisture to release lethal HCN gas. The hypochlorite oxidizes any residual cyanide ions to benign cyanate (OCN⁻), ensuring operator safety. Extract with EtOAc, wash with brine, dry, and purify via recrystallization (EtOH/Water) to afford pure 2-Cyanoquinoline-4-carboxylic acid.

Step 3: Analytical Characterization
  • ¹H NMR (DMSO-d₆): The defining proof of successful C-2 cyanation is the complete disappearance of the highly deshielded C-2 proton (typically ~8.9 ppm). The C-3 proton will appear as a distinct singlet shifted by the anisotropic effect of the adjacent cyano group.

  • IR Spectroscopy: A sharp, diagnostic absorption band at ~2230 cm⁻¹ confirms the C≡N stretch. A broad stretch from 2500-3000 cm⁻¹ alongside a strong C=O stretch at ~1700 cm⁻¹ validates the intact carboxylic acid.

Pharmacophore Applications in Drug Development

The dual functionality of 2-Cyanoquinoline-4-carboxylic acid allows medicinal chemists to build complex architectures rapidly. The orthogonal reactivity of the two groups means they can be derivatized independently without the need for excessive protecting-group chemistry.

Applications Core 2-Cyanoquinoline-4-carboxylic acid Cyano C-2 Cyano Group (Electrophilic Handle) Core->Cyano Carboxyl C-4 Carboxylic Acid (Acidic Handle) Core->Carboxyl Tetrazole Tetrazole Bioisosteres (Antihypertensives) Cyano->Tetrazole + Azide Amidine Amidines / Amines (Kinase Inhibitors) Cyano->Amidine Reduction/Addition Amide Amide Coupling (Targeted Protein Degraders) Carboxyl->Amide + Amine (HATU/DIPEA) Ester Ester Prodrugs (Bioavailability Enhancement) Carboxyl->Ester + Alcohol (EDC/DMAP)

Pharmacophore derivatization logic for 2-Cyanoquinoline-4-carboxylic acid.

  • The C-2 Cyano Handle: The nitrile can undergo a[3+2] cycloaddition with sodium azide to yield a tetrazole ring. Tetrazoles act as metabolically stable, lipophilic bioisosteres of carboxylic acids, enhancing target residence time and oral bioavailability. Alternatively, the cyano group can be converted via the Pinner reaction into an amidine, a motif frequently utilized to form critical bidentate hydrogen bonds within the hinge region of kinase targets.

  • The C-4 Carboxylic Acid Handle: This moiety is perfectly primed for standard peptide coupling conditions (e.g., HATU/DIPEA). In the development of Proteolysis Targeting Chimeras (PROTACs), this position is often utilized to attach PEGylated or alkyl linkers that connect the target-binding quinoline warhead to an E3 ligase ligand.

References

  • Title: General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction Source: National Center for Biotechnology Information (PMC7483424) URL: [Link]

  • Title: Unified ionic and radical C-4 alkylation and arylation of pyridines Source: Royal Society of Chemistry (Chem. Sci., 2024, 15, 12442–12450) URL: [Link]

  • Title: Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring Source: MDPI URL: [Link]

Exploratory

Solvation Dynamics and Solubility Profiling of 2-Cyanoquinoline-4-carboxylic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Abstract For drug development professionals and synthetic chemists, mastering the solub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Abstract

For drug development professionals and synthetic chemists, mastering the solubility profile of heterocyclic building blocks is a critical prerequisite for successful assay design, purification, and formulation. 2-Cyanoquinoline-4-carboxylic acid (CAS 408531-38-4) presents a unique solvation challenge. Its structure combines a hydrophobic, polarizable quinoline core with two highly interactive functional groups: a hydrogen-bonding carboxylic acid and an electron-withdrawing cyano group. This whitepaper deconstructs the thermodynamic causality behind its solubility in organic solvents, provides a predictive solubility matrix, and outlines a self-validating experimental protocol for precise quantification.

Physicochemical Foundation & Crystal Lattice Cohesion

To predict how 2-Cyanoquinoline-4-carboxylic acid behaves in solution, we must first examine its behavior in the solid state. The molecule (Molecular Weight: 198.18 g/mol ) exhibits a highly stable crystalline lattice driven by two primary intermolecular forces:

  • Hydrogen-Bonded Dimers: The C4-carboxylic acid groups strongly self-associate, forming stable dimers that resist solvent penetration.

  • π−π Stacking: The planar, aromatic quinoline rings stack efficiently, maximizing van der Waals interactions.

These cohesive forces result in a remarkably high boiling point of approximately 413°C at 760 mmHg and a density of 1.43 g/cm³ (1)[1]. As an application scientist, I frequently observe that molecules with such high lattice energies require solvents capable of aggressive hydrogen-bond disruption. The solubility of quinoline-4-carboxylic acid derivatives is heavily dictated by this crystalline structure; a more stable lattice requires significantly more thermodynamic energy to break, leading to inherently lower baseline solubility in non-interactive solvents (2)[2]. Furthermore, quinoline-4-carboxylic acids are notorious for forming molecular aggregates at high concentrations, a phenomenon driven by the hydrophobic core and the bridging capacity of the carboxylate moiety (3)[3].

G Solid Solid Crystal Lattice (Strong H-Bonds & π-π Stacking) Cavity Solvent Cavity Formation (Endothermic Step) Solid->Cavity Lattice Energy Disruption Solvated Solvated Molecule (DMSO/DMF H-Bond Acceptance) Solid->Solvated Net Free Energy of Dissolution (ΔG) Cavity->Solvated Solvation Energy Release

Thermodynamic cycle of 2-Cyanoquinoline-4-carboxylic acid dissolution.

Solvent-Solute Interaction Mechanisms

The rule of "like dissolves like" is an oversimplification for complex heterocycles. Dissolution requires the solvent's affinity for the solute to exceed the solute's affinity for itself.

  • Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents for 2-Cyanoquinoline-4-carboxylic acid. Solvents like Dimethyl Sulfoxide (DMSO) possess a high hydrogen-bond acceptor (HBA) basicity. They act as "molecular wedges," donating electron density from their oxygen atoms to the acidic proton of the carboxylic acid, effectively breaking the self-associated dimers. Simultaneously, their high dielectric constants stabilize the dipole induced by the C2-cyano group.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents offer moderate solubility. While they can both donate and accept hydrogen bonds, they also self-associate strongly. They must break their own hydrogen-bonded networks to solvate the bulky quinoline core, resulting in a lower net thermodynamic driving force compared to DMSO.

  • Non-Polar Solvents (Hexane, Heptane): Solubility is negligible. Non-polar solvents rely solely on weak London dispersion forces, which are entirely insufficient to overcome the robust lattice energy of the crystalline acid.

Quantitative Solubility Data Matrix

Based on the physicochemical behavior of the cinchoninic acid (quinoline-4-carboxylic acid) scaffold, the following table summarizes the expected solubility ranges across different organic solvent classes at standard ambient temperature (25°C).

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Estimated Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0Strong H-bond acceptance; completely disrupts COOH dimers.
Polar Aprotic DMF36.730.0 - 50.0High dipole moment solvates the cyano group and quinoline core.
Polar Protic Methanol32.75.0 - 15.0H-bond donation/acceptance; competes with solvent self-association.
Halogenated Dichloromethane8.931.0 - 5.0Solvates the hydrophobic quinoline core via dipole-induced interactions.
Non-polar Hexane1.89< 0.1Incapable of breaking crystal lattice forces; highly unfavorable ΔG .

Self-Validating Experimental Protocol: The Shake-Flask Method

To generate trustworthy, publication-grade solubility data, researchers must use a methodology that prevents false readings caused by supersaturation or polymorphic transitions. The Isothermal Shake-Flask Method paired with solid-state verification is the gold standard.

Step-by-Step Methodology
  • Solvent Preparation & Saturation: Add an excess amount of 2-Cyanoquinoline-4-carboxylic acid (e.g., 100 mg) to a glass vial containing 1 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Isothermal Equilibration: Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation) and place it in an orbital shaker or thermomixer set precisely to 25.0°C ± 0.1°C. Agitate at 300-500 RPM for a minimum of 48 to 72 hours. Expert Insight: Shorter equilibration times often capture kinetic dissolution rates rather than true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours at 25°C to let large particulates settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Chromatographic Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear range of your established calibration curve. Quantify the concentration using HPLC with UV detection (typically monitored at 254 nm or the specific λmax​ of the quinoline core).

  • Solid-State Verification (The Trust Pillar): Recover the residual solid from the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the solvent induced the formation of a solvate or a different polymorph, the measured solubility reflects this new species, not the original starting material. This step makes the protocol a self-validating system.

Workflow Step1 Step 1: Solid Addition Suspend excess API in solvent Step2 Step 2: Equilibration Agitate at 25°C for 48-72h Step1->Step2 Step3 Step 3: Phase Separation Centrifuge & filter (0.22 µm) Step2->Step3 Step4 Step 4: HPLC Analysis Quantify solute concentration Step3->Step4 Step5 Step 5: Solid State Check XRD/DSC on residual solid Step3->Step5

Self-validating shake-flask workflow for equilibrium solubility determination.

Troubleshooting & Solubility Optimization

If the baseline solubility of 2-Cyanoquinoline-4-carboxylic acid in your chosen organic solvent is insufficient for your downstream application, consider the following field-proven optimization strategies:

  • Organic Co-Solvency: If a reaction requires a less polar solvent (e.g., THF or DCM), you can spike the system with 5-10% (v/v) DMSO or DMF. The highly polar aprotic co-solvent will preferentially solvate the carboxylic acid dimer, exponentially increasing the overall solubility limit of the mixture.

  • In-Situ Organic Salt Formation: If the free acid is too insoluble, reacting it with a lipophilic organic base (such as Triethylamine or Diisopropylethylamine/DIPEA) will form an ammonium carboxylate salt. The introduction of the bulky, alkyl-rich counterion disrupts the crystal packing and drastically increases solubility in moderately polar solvents like Dichloromethane or Ethyl Acetate.

  • Temperature Modulation: Because the dissolution of highly crystalline compounds is an endothermic process, increasing the temperature will predictably increase solubility. However, ensure the temperature remains at least 10°C below the boiling point of the solvent to prevent concentration drift due to evaporation.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Foundational

Unlocking the Photophysical Potential of Quinoline Derivatives: A Comprehensive Guide to UV-Vis and Fluorescence Profiling

Executive Summary Quinoline derivatives represent a cornerstone in the development of novel fluorescent probes, offering a highly tunable structural platform for applications ranging from cellular imaging to pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives represent a cornerstone in the development of novel fluorescent probes, offering a highly tunable structural platform for applications ranging from cellular imaging to pharmacological sensing. This whitepaper provides an in-depth technical analysis of the UV-Vis absorption and fluorescence properties of quinoline scaffolds. Designed for researchers and drug development professionals, this guide synthesizes fundamental photophysical theory with field-proven, self-validating experimental protocols to ensure rigorous analytical accuracy.

The Photophysical Architecture of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound fusing a benzene and a pyridine ring, serves as a highly versatile fluorophore scaffold[1]. The intrinsic photophysical properties of quinoline are governed by its extended π-conjugated system, which can be readily excited by UV-visible light[2]. The presence of the nitrogen heteroatom introduces a non-bonding electron pair, allowing for both π→π* and n→π* electronic transitions[3].

As an Application Scientist, the true value of the quinoline scaffold lies in its synthetic tunability. By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions (e.g., C2, C4, or C6), researchers can precisely modulate the HOMO-LUMO energy gap[4]. This structural manipulation directly dictates the molar absorptivity (ε), fluorescence quantum yield (ΦF), and Stokes shift of the resulting probe, allowing for the rational design of fluorophores tailored to specific microenvironments[1].

UV-Vis Absorption and Fluorescence Emission Dynamics

UV-Vis Absorption Characteristics

The absorption spectra of quinoline derivatives typically exhibit two distinct regions. The higher-energy bands (250–280 nm) are associated with the π→π* transitions of the aromatic core, while the lower-energy bands (320–350 nm) correspond to the n→π* transitions involving the nitrogen lone pair[3][5].

Causality Check: In the design of biological probes, it is a strict requirement to shift the absorption maximum above 360 nm. Wavelengths shorter than 350 nm carry sufficient energy to damage delicate protein structures and excite endogenous cellular fluorophores (such as tryptophan at 280 nm or NAD(P)H at 340 nm), which leads to an unmanageable autofluorescence background[6].

Fluorescence and Intramolecular Charge Transfer (ICT)

The emission profile of quinoline derivatives is highly sensitive to the local solvent environment (solvatochromism) and structural conjugation[1][3]. The introduction of an imine moiety or extended aromatic systems (e.g., styrylquinolines) creates a "push-pull" electronic architecture[7]. Upon excitation, these molecules undergo an Intramolecular Charge Transfer (ICT), leading to a highly polarized excited state. As the solvent dipoles reorient to stabilize this state, the energy of the excited state drops, resulting in a massive red-shift in the emission spectrum[7]. This large Stokes shift is experimentally advantageous as it virtually eliminates self-absorption (the inner-filter effect) and drastically improves the signal-to-noise ratio in complex biological matrices[1].

Data Presentation: Quantitative Photophysical Profiling

Below is a comparative summary of the photophysical parameters of various quinoline derivatives utilized in recent literature.

Table 1: Comparative Photophysical Properties of Selected Quinoline Scaffolds

Derivative Class / CompoundAbs Max (λex, nm)Em Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Primary Application / Notes
Styrylquinoline (Compound C) ~360>500>140High (Relative)Lysosomal/Plasma membrane imaging; high lipophilicity[8][9].
8-Hydroxyquinoline Analogs ~320~500~180VariablePremier chelator for Zn²⁺ sensing; exhibits CHEF upon binding[6][10].
6-Aminoquinoline Derivatives 280–350400–45050–100TunableFluorescent labels; highly dependent on C6 amine/amide conversion[4][7].
8-(2-Methoxyphenyl)-quinoline ~250270–37557ModerateUV-blue region fluorescence; exhibits distinct solvatochromic effects[3].

Mechanisms of Fluorescence Modulation

To visualize the causality behind the large Stokes shifts observed in push-pull quinoline systems, the following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism.

ICT_Mechanism A Ground State (S0) Quinoline Core B Excitation (hν) UV-Vis Absorption A->B C Franck-Condon Excited State (S1) B->C D Solvent Relaxation & Intramolecular Charge Transfer C->D Dipole Reorganization E ICT Relaxed State (Lower Energy) D->E F Fluorescence Emission (Large Stokes Shift) E->F F->A Radiative Decay

Photophysical pathway illustrating the Intramolecular Charge Transfer (ICT) mechanism.

Self-Validating Experimental Protocols

The accurate determination of photophysical properties requires rigorous, self-validating methodologies. The relative quantum yield method is the industry standard for routine screening, relying on comparing the unknown quinoline derivative to a well-characterized reference standard[1][2].

Protocol: Accurate Determination of Relative Fluorescence Quantum Yield (ΦF)

Causality Check: Why must the absorbance be strictly kept below 0.1 at the excitation wavelength? High concentrations lead to the primary inner-filter effect (attenuation of the excitation beam) and the secondary inner-filter effect (re-absorption of emitted photons by unexcited molecules). Keeping Abs < 0.1 ensures a linear relationship between absorbed light and fluorescence intensity, validating the mathematical model[1][2].

Step-by-Step Methodology:

  • Standard Selection: Select a reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene) whose absorption and emission spectra closely overlap with the target quinoline derivative[1].

  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a spectroscopic-grade solvent (e.g., DMSO or Ethanol). Create a five-point dilution series for both the sample and the standard[2][8].

  • UV-Vis Acquisition: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer. Verify that all absorbance values strictly remain below 0.1[1][2].

  • Fluorescence Acquisition: Transfer the solutions to a 10-mm quartz cuvette. Excite the samples at the exact wavelength used for absorbance measurements. Record the emission spectra using a spectrofluorometer and integrate the total area under the emission curve (I)[1][8].

  • Data Analysis: Plot the integrated fluorescence intensity (I) against the absorbance (A) for both the sample and standard. Perform linear regression to obtain the gradients (Grad)[2].

  • Calculation: Apply the comparative equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²), where η represents the refractive index of the respective solvents[1][2].

QY_Protocol S1 1. Standard Selection Match Abs/Em profiles S2 2. Sample Preparation Absorbance < 0.1 S1->S2 S3 3. UV-Vis Spectroscopy Record Absorbance S2->S3 S4 4. Spectrofluorometry Integrate Emission Area S3->S4 S5 5. Linear Regression Plot Area vs. Absorbance S4->S5 S6 6. Quantum Yield Calculation Apply Comparative Eq. S5->S6

Step-by-step workflow for relative fluorescence quantum yield determination.

Applications in Drug Development and Bio-imaging

Metal Ion Sensing (Zinc Probes)

Quinoline derivatives, particularly 8-hydroxyquinoline and its analogs, are premier chelators for transition metals like Zn²⁺[6][10]. In their unbound state, these probes often exhibit weak fluorescence due to non-radiative decay pathways (e.g., photoinduced electron transfer or free bond rotations). Upon coordinating with Zn²⁺, the structural rigidity of the complex increases, shutting down these non-radiative pathways and triggering Chelation-Enhanced Fluorescence (CHEF)[10]. This allows for highly selective, real-time in vivo monitoring of zinc[10].

Cellular Imaging and Protein Interactions

Due to their lipophilic nature and favorable Stokes shifts, styrylquinoline derivatives preferentially partition into lipid-rich intracellular organelles, making them excellent organelle-trackers for lysosomes and plasma membranes[8][9]. Furthermore, quinoline derivatives are utilized to probe drug-protein interactions. For instance, when quinoline compounds bind to Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), they quench the intrinsic fluorescence of tryptophan residues via a static quenching mechanism, often accompanied by a blue shift in the emission maximum. This provides critical thermodynamic binding parameters for drug formulation[11].

Conclusion

The quinoline scaffold remains an indispensable tool in the photophysical arsenal. By understanding the causal relationships between molecular substitution, solvent dynamics, and excited-state relaxation pathways, researchers can engineer highly specific, bright, and photostable probes. Adhering to rigorous validation protocols ensures that these tools translate reliably from the cuvette to complex biological systems.

Sources

Exploratory

Thermodynamic Stability of 2-Cyano-Substituted Quinolines: Thermochemistry, Reactivity, and Macromolecular Stabilization

Executive Summary 2-Cyano-substituted quinolines represent a highly versatile class of nitrogenous heterocycles. Their thermodynamic stability is a subject of intense study across two distinct scientific domains: the int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-substituted quinolines represent a highly versatile class of nitrogenous heterocycles. Their thermodynamic stability is a subject of intense study across two distinct scientific domains: the intrinsic thermochemistry of the molecule itself, and its extrinsic ability to impart thermodynamic stability to macromolecular biological targets. This technical guide synthesizes the fundamental thermochemistry, chemical reactivity, and pharmacological applications of 2-cyanoquinolines, providing field-proven methodologies for their evaluation.

Intrinsic Thermochemistry and Phase Stability

The intrinsic thermodynamic stability of 2-cyanoquinoline is governed by the electron-withdrawing nature of the nitrile group at the 2-position, which significantly alters the electron density of the quinoline core. This polarization affects intermolecular forces, thereby dictating the crystal lattice energy and phase transition enthalpies[1].

To rigorously define the thermodynamic profile of 2-cyanoquinoline, researchers rely on a triad of fundamental parameters: the standard molar enthalpy of combustion ( Δc​H∘ ), the standard molar enthalpy of formation ( Δf​H∘ ), and the standard molar enthalpy of sublimation ( Δcrg​H∘ )[1].

Causality of Experimental Design: Because Δf​H∘ cannot be measured directly, it must be derived via Hess's Law from Δc​H∘ . 2 is the gold standard for this measurement[2]. For nitrogen-containing compounds like 2-cyanoquinoline, the combustion process must be carefully controlled to account for the formation of aqueous nitric acid ( HNO3​ ) from nitrogen gas and water, ensuring that the final thermodynamic state is accurately defined[2]. Furthermore, because 2-cyanoquinoline exhibits a low vapor pressure at standard temperature, dynamic vaporization methods are insufficiently sensitive. The 1 is therefore employed, as it operates in the molecular flow regime, allowing for highly precise determinations of sublimation enthalpies[1].

ThermoCycle Solid 2-Cyanoquinoline (Solid) Gas 2-Cyanoquinoline (Gas) Solid->Gas Enthalpy of Sublimation Combustion Combustion Products (CO2, H2O, N2) Solid->Combustion Enthalpy of Combustion Elements Standard Elements (C, H2, N2) Elements->Solid Enthalpy of Formation (Solid) Elements->Gas Enthalpy of Formation (Gas)

Thermodynamic cycle illustrating phase transitions and formation of 2-cyanoquinoline.

Table 1: Thermochemical Data Acquisition Framework
ParameterPhaseExperimental MethodologyDerivation Principle
Δc​H∘ CrystallineStatic Bomb-Combustion CalorimetryDirect Measurement
Δf​Hcr∘​ CrystallineNone (Derived)Hess's Law
Δcrg​H∘ Solid to GasKnudsen Mass-Loss EffusionClausius-Clapeyron Equation

Chemical Reactivity: Thermodynamic Control of C-CN Activation

While the 2-cyanoquinoline core is thermodynamically stable, the C-CN bond can be selectively activated and cleaved by zero-valent transition metals, such as Nickel(0)[3].

Causality of Experimental Design: The3 to a Ni(0) center is a classic example of thermodynamic versus kinetic control[3]. Upon initial coordination, the metal forms a kinetic η2 -nitrile complex. Over extended reaction times, this intermediate undergoes a reversible transformation to the thermodynamically more stable C-CN oxidative addition product[3]. The reversibility of this cleavage indicates that the thermodynamic stability of the resulting organometallic complex is delicately balanced against the high bond dissociation energy of the quinoline C(sp2)-CN bond.

Pharmacological Application: Thermodynamic Stabilization of CFTR

In drug development, cyanoquinolines are investigated as Class-I correctors for the treatment of Cystic Fibrosis. The most common mutation, Δ F508, causes severe thermodynamic destabilization of the Nucleotide-Binding Domain 1 (NBD1) and disrupts the NBD1-MSD2 (Membrane Spanning Domain 2) interface[4].

Causality of Experimental Design: Misfolded Δ F508-CFTR is rapidly recognized by peripheral endoplasmic reticulum (ER) quality control mechanisms and targeted for proteasomal degradation[5].4 bind directly to the mutant protein, acting as allosteric modulators[4]. By engaging the NBD1-MSD2 interface, they lower the overall free energy of the folded state. This thermodynamic stabilization is experimentally observed as a restoration of the wild-type-like coupling between NBD1 stability (measured via melting temperature, Tm​ ) and plasma membrane expression[4]. Consequently, the stabilized protein escapes ER quality control and successfully traffics to the cell surface[4].

CFTR_Pathway Misfolded Misfolded ∆F508-CFTR Thermodynamically Unstable Cyano Cyanoquinoline Binding NBD1-MSD2 Interface Misfolded->Cyano Target Engagement Stabilized Stabilized Cyano->Stabilized Allosteric Modulation Trafficking Membrane Trafficking Functional Channel Stabilized->Trafficking ER Quality Control Escape

Pathway of ∆F508-CFTR thermodynamic stabilization by cyanoquinoline correctors.

Table 2: CFTR Thermodynamic Stabilization Metrics
Corrector ClassTarget Domain ΔTm​ Shift (°C)PM Expression Increase
Cyanoquinoline (Class I)NBD1-MSD2 Interface+1.7 to +10.8~3-fold to 5-fold
Vehicle Control (DMSO)None0.0Baseline

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocol inherently verifies its own accuracy before experimental data is accepted.

Protocol 1: Determination of Sublimation Enthalpy via Knudsen Effusion

Self-Validation Mechanism: The system is calibrated using a reference standard (e.g., benzoic acid) to determine the exact effective area of the effusion orifice (Clausing factor). The run is only validated if the standard yields its known literature vapor pressure profile within a <1% margin.

  • System Evacuation: Evacuate the Knudsen cell chamber to a high vacuum state ( <10−5 Torr) to ensure the mean free path of the sublimating molecules exceeds the orifice diameter (molecular flow regime).

  • Calibration: Load high-purity benzoic acid into the effusion cell. Measure the mass loss over a set time interval at constant temperature. Calculate the effective orifice area.

  • Sample Loading: Clean the cell and load 10-20 mg of crystalline 2-cyanoquinoline.

  • Isothermal Effusion: Sublimate the sample at multiple constant temperatures (e.g., 298 K to 350 K). Record the mass loss continuously using a quartz crystal microbalance or high-precision analytical balance.

  • Data Processing: Plot ln(p) versus 1/T . Extract the standard molar enthalpy of sublimation ( Δcrg​H∘ ) from the slope using the Clausius-Clapeyron equation.

Protocol 2: Static Bomb-Combustion Calorimetry

Self-Validation Mechanism: The energy equivalent of the calorimeter ( εcal​ ) is determined by combusting NIST Standard Reference Material 39j (Benzoic Acid). The heat capacity of the system is mathematically validated against the known specific energy of combustion of the standard before any 2-cyanoquinoline samples are ignited[2].

  • Calorimeter Calibration: Pelletize ~1.0 g of NIST 39j benzoic acid. Combust in the static bomb under 3.0 MPa of high-purity oxygen. Calculate εcal​ .

  • Sample Preparation: Pelletize ~0.8 g of 2-cyanoquinoline. Weigh the pellet with a microbalance (precision ±0.1 µg).

  • Combustion: Place the sample in the platinum crucible inside the bomb. Add 1.0 mL of deionized water to the bomb to ensure all nitrogen oxides are converted to aqueous nitric acid ( HNO3​ ). Pressurize with 3.0 MPa O2​ .

  • Ignition & Measurement: Ignite the sample via a cotton fuse wire. Monitor the temperature rise of the surrounding water bath using a quartz thermometer until thermal equilibrium is reached.

  • Titration: Post-combustion, wash the bomb interior and titrate the washings with standard 0.1 M NaOH to quantify the HNO3​ formed.

  • Thermodynamic Calculation: Calculate the standard massic energy of combustion, correct for the nitric acid formation heat, and derive Δc​H∘ and subsequently Δf​Hcr∘​ .

References

  • Enthalpies of combustion, vapor-pressures, and enthalpies of sublimation of 2-cyanoquinoline and 3-cyanoquinoline.Journal of Chemical Thermodynamics / U.Porto Publications.
  • Cleavage of Carbon−Carbon Bonds in Alkyl Cyanides Using Nickel(0).CoLab.ws / Journal of the American Chemical Society.
  • Mechanism-based corrector combination restores ∆F508-CFTR folding and function.Repository of the Academy's Library / Molecular Pharmacology.
  • Functional Rescue of F508del-CFTR Using Small Molecule Correctors.Frontiers in Pharmacology.
  • Standard molar enthalpies of formation of 5- and 6-nitroindazole.AKJournals / Journal of Thermal Analysis and Calorimetry.

Sources

Foundational

Synthesis and Mechanistic Pathways of 2-Cyanoquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4) [][2] is a privileged bifunctional pharmacophore widely utilized in the development of antiviral agents, antimalarials, and angiotensin II receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4) [][2] is a privileged bifunctional pharmacophore widely utilized in the development of antiviral agents, antimalarials, and angiotensin II receptor antagonists[3]. The quinoline-4-carboxylic acid (cinchoninic acid) core provides critical binding interactions in biological targets, while the C2-nitrile group serves as an essential electronic modulator and a versatile synthetic handle for downstream functionalization (e.g., tetrazole formation or reduction to amines)[4].

Because direct nucleophilic cyanation of the quinoline ring is thermodynamically unfavorable, synthesizing this molecule requires precise electronic manipulation. This whitepaper details the core synthetic pathways, mechanistic causality, and validated protocols for generating 2-cyanoquinoline-4-carboxylic acid.

The Reissert-Henze Reaction (N-Oxide Activation Pathway)

Mechanistic Causality

The inherent electron distribution of the quinoline ring lacks sufficient electrophilicity at the C2 position for direct substitution. The Reissert-Henze reaction bypasses this barrier by first oxidizing the quinoline nitrogen to an N-oxide. This modification serves a dual purpose: it activates the C2 position for nucleophilic attack and provides a foundation for generating a superior leaving group[5][6].

Upon the addition of an acylating agent (such as benzoyl chloride), an highly electrophilic N -benzoyloxyquinolinium intermediate is formed. The cyanide ion then attacks the C2 carbon, forming a 1,2-dihydroquinoline intermediate. The subsequent elimination of benzoic acid drives the thermodynamically favorable rearomatization of the ring, yielding the 2-cyano derivative[7][8].

Self-Validating Experimental Protocol
  • N-Oxidation: Dissolve quinoline-4-carboxylic acid in anhydrous dichloromethane (DCM). Slowly add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) at 0 °C.

    • Validation: Monitor via TLC. The N-oxide product will appear as a highly polar, UV-active spot that stains distinctly with iodine, confirming the oxidation of the nitrogen lone pair[4].

  • Cyanation: Transfer the N-oxide solution to a dry flask under argon. Add 1.5 equivalents of trimethylsilyl cyanide (TMSCN), followed by the dropwise addition of 1.2 equivalents of benzoyl chloride[5][9]. Stir at room temperature for 4-6 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ .

    • Validation: The quenching step is self-validating; the effervescence of CO2​ and the partitioning of the eliminated benzoic acid into the aqueous layer (as sodium benzoate) purifies the organic phase. Acidification of the aqueous layer to pH 3-4 precipitates the target 2-cyanoquinoline-4-carboxylic acid, which is then isolated via vacuum filtration.

ReissertHenze A Quinoline-4-carboxylic acid B Quinoline N-oxide (Activation) A->B mCPBA / CH2Cl2 C N-Acyloxyquinolinium Ion (Electrophilic species) B->C PhCOCl (Acylation) D Cyanide Addition (1,2-Dihydroquinoline) C->D TMSCN or KCN E 2-Cyanoquinoline-4-carboxylic acid (Aromatization) D->E - PhCOOH (Elimination)

Caption: Reissert-Henze mechanism for C2-cyanation of quinoline N-oxides.

Transition-Metal Catalyzed Cyanation (Late-Stage Functionalization)

Mechanistic Causality

While the Reissert-Henze reaction is robust, it generates stoichiometric organic waste and often relies on hazardous reagents. A modern, atom-economical alternative is the Palladium-catalyzed cyanation of 2-chloroquinoline-4-carboxylic acid (CAS: 5467-57-2)[10][11].

The strong C-Cl bond is activated via oxidative addition by an electron-rich Pd(0) catalyst. To prevent catalyst poisoning by free cyanide ions, zinc cyanide ( Zn(CN)2​ ) or potassium ferrocyanide ( K4​[Fe(CN)6​] ) is used. These reagents maintain a low steady-state concentration of dissolved cyanide, allowing the transmetalation step to proceed smoothly before reductive elimination releases the carbonitrile product[12][13].

Self-Validating Experimental Protocol
  • Degassing & Setup: In a Schlenk flask, combine 2-chloroquinoline-4-carboxylic acid (1.0 eq), Zn(CN)2​ (0.6 eq), Pd(PPh3​)4​ (5 mol%), and anhydrous DMF.

    • Validation: Degas the mixture via three freeze-pump-thaw cycles. The strict exclusion of oxygen is critical; a color change from pale yellow to black indicates premature catalyst oxidation (Pd black formation), invalidating the run.

  • Catalytic Cycle: Heat the sealed flask to 90 °C for 12 hours. The transmetalation of cyanide from zinc to palladium drives the reaction forward[13].

  • Workup & Isolation: Cool the mixture and pour it into an excess of water containing 5% ammonium hydroxide to complex the residual zinc.

    • Validation: Adjusting the pH to ~4 using 1M HCl will induce the sudden precipitation of the 2-cyanoquinoline-4-carboxylic acid. The lack of starting material mass in LC-MS analysis of the filtrate confirms complete conversion.

PdCyanation Start 2-Chloroquinoline-4-carboxylic acid OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd Pd(0) Catalyst TransMet Transmetalation [Zn(CN)2 exchange] OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination [Product Release] TransMet->RedElim RedElim->OxAdd Regenerated Pd(0) Product 2-Cyanoquinoline-4-carboxylic acid RedElim->Product

Caption: Catalytic cycle for the Palladium-catalyzed cyanation of 2-chloroquinolines.

De Novo Ring Construction Considerations

When highly substituted derivatives are required, the quinoline core must be constructed de novo. The Pfitzinger reaction condenses isatin (1H-indole-2,3-dione) with ketones under strongly basic conditions (e.g., 33% aqueous KOH) to form quinoline-4-carboxylic acids[9][14]. Similarly, the Doebner reaction utilizes pyruvic acid, an arylamine, and an aldehyde[4][9].

Critical Design Note: A cyano group cannot be introduced during the Pfitzinger or Doebner condensations, as the harsh basic or acidic reflux conditions will rapidly hydrolyze the nitrile to a carboxylic acid or amide[4]. Therefore, researchers must synthesize a 2-unsubstituted or 2-halo quinoline-4-carboxylic acid first, and apply Pathway 1 or 2 as a late-stage functionalization step.

Quantitative Pathway Comparison

The following table summarizes the operational metrics of the primary synthesis pathways to guide experimental design:

Synthesis PathwayStarting MaterialReagentsCatalystTypical YieldKey Advantage
Reissert-Henze Quinoline-4-carboxylic acidmCPBA, PhCOCl, TMSCNNone60-75%Utilizes unhalogenated, inexpensive precursors.
Pd-Catalyzed Cyanation 2-Chloroquinoline-4-carboxylic acid Zn(CN)2​ Pd(PPh3​)4​ 80-95%Exceptional regioselectivity; avoids toxic alkali cyanides.
Rosenmund-von Braun 2-Bromoquinoline-4-carboxylic acidCuCNCu(I) (Stoichiometric)50-65%Cost-effective for scale-up; requires no precious metals.

References

  • BOC Sciences . "Main Product: 2-Cyanoquinoline-4-carboxylic acid". bocsci.com.

  • ChemNet . "2-cyanoquinoline-4-carboxylic acid - CAS Database". chemnet.com.2

  • ResearchGate . "The Catalysts-Based Synthetic Approaches to Quinolines: A Review". researchgate.net.6

  • Thieme E-Books . "Product Class 3: Quinolines". thieme-connect.de.9

  • ResearchGate . "ChemInform Abstract: Recent Applications of Doebner, Doebner—von Miller and Knoevenagel—Doebner Reactions in Organic Syntheses". researchgate.net. 4

  • Scribd . "The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications". scribd.com. 5

  • Ambeed . "5467-57-2 | 2-Chloroquinoline-4-carboxylic acid". ambeed.com. 10

  • Google Patents . "EP2343279B1 - Fused-ring derivative and medical application of same". google.com. 13

  • Dokumen.pub . "Name Reactions in Organic Synthesis". dokumen.pub. 14

  • ACS Publications . "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships". acs.org. 3

Sources

Exploratory

The Electronic Architecture and Reactivity of 2-Cyanoquinoline: A Comprehensive Technical Guide

Executive Summary Quinoline-2-carbonitrile, commonly known as 2-cyanoquinoline, is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry, optoelectronics, and advanced organic synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-2-carbonitrile, commonly known as 2-cyanoquinoline, is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry, optoelectronics, and advanced organic synthesis. The strategic placement of a cyano group (-C≡N) at the C2 position of the quinoline ring fundamentally alters the molecule's electronic landscape. This guide provides an in-depth analysis of the electronic properties, thermodynamic stability, and reactivity paradigms of 2-cyanoquinoline, bridging theoretical causality with field-validated experimental protocols.

Electronic Architecture and Charge Distribution

The quinoline ring is inherently π -deficient due to the electronegativity of the N1 nitrogen atom, which polarizes the aromatic system. The introduction of a cyano group at the C2 position exacerbates this deficiency through two primary mechanisms:

  • Inductive (-I) and Mesomeric (-M) Effects: The cyano group is a potent electron-withdrawing moiety. Positioned adjacent to the heteroatom, it pulls electron density away from the quinoline core via the sigma framework (-I effect) while simultaneously delocalizing π -electrons towards the nitrogen of the nitrile group (-M effect). This synergistic withdrawal renders the adjacent C3 and C4 positions highly electrophilic[1].

  • Suppression of Basicity and Hydrogen Bonding: The sp2 -hybridized lone pair on the quinoline nitrogen dictates its basicity and hydrogen-bond accepting (HBA) capacity. The proximal C2-cyano group severely depletes this localized electron density. Quantitative nuclear magnetic resonance (NMR) studies utilizing 19 F and 31 P probes have demonstrated that 2-quinolinecarbonitrile possesses negligible HBA ability, yielding a minimal Δδ(31 P) shift of merely 0.2 ppm compared to highly basic unsubstituted nitrogen heterocycles[2].

G A 2-Cyanoquinoline Core B Strong -I / -M Effects (Cyano Group) A->B F Photoinduced H-Abstraction (S1 State) A->F C π-Deficient Quinoline Ring B->C D Reduced N-Basicity & Low HBA Ability C->D E Enhanced Electrophilicity (C4 Position) C->E

Logical mapping of the electronic effects of the C2-cyano group on quinoline reactivity.

Reactivity Paradigms Driven by Electronic Causality

Nucleophilic Aromatic Substitution (S N​ Ar)

The profound electronic depletion across the quinoline core makes 2-cyanoquinoline derivatives highly susceptible to nucleophilic attack. In substrates possessing leaving groups (e.g., halogens at C4), the C2-cyano group acts as a critical electron sink. During nucleophilic attack, it thermodynamically stabilizes the anionic Meisenheimer transition state by delocalizing the negative charge[1]. This stabilization drastically lowers the activation energy required for S N​ Ar reactions.

Photochemical Substitution Dynamics

Beyond ground-state thermodynamics, the C2-cyano group uniquely dictates the molecule's excited-state behavior. Upon UV irradiation in alcoholic solvents, 2-cyanoquinoline undergoes a highly specific photoinduced substitution reaction. Mechanistic profiling reveals that this reaction is initiated in the excited singlet state ( S1​ ), which exhibits a π,π∗ character. The reaction is driven by a hydrogen-atom abstraction from the solvent by the quinoline nitrogen—a step that is kinetically facilitated by the pre-formation of a weak hydrogen bond between the solvent and the N1 lone pair in the excited state[3].

Quantitative Physicochemical Data

To facilitate rational drug design and synthetic planning, the core physicochemical properties of 2-cyanoquinoline are summarized below.

PropertyValueCausality / Significance
Molecular Weight 154.17 g/mol [4]Optimal for small-molecule drug discovery (Lipinski's Rule of 5).
XLogP3 1.6[4]Indicates moderate lipophilicity, suitable for cellular membrane permeation.
Topological Polar Surface Area 36.7 Ų[4]Low TPSA reflects the suppressed polarity of the N1 lone pair.
Hydrogen Bond Acceptors 2[5]Functionally limited due to the strong -I/-M effects of the cyano group[2].
Physical State Solid (Powder)Stable at room temperature; requires storage under inert nitrogen[5].
Melting Point 93-95 °CHigh crystalline stability driven by planar π -stacking interactions.

Field-Validated Experimental Protocols

Protocol A: Metal-Free Ortho-Cyanation of Quinoline N-Oxides

Causality: Direct cyanation of the quinoline C2-H bond is thermodynamically unfavorable. Utilizing a quinoline N-oxide substrate dramatically increases the electrophilicity of the C2 position. Trimethylsilyl cyanide (TMSCN) serves as the nucleophile, while an organic base drives irreversible rearomatization[6].

  • Substrate Preparation: Dissolve quinoline N-oxide (1.0 equiv, 100 mg) in dry dichloromethane (DCM) to achieve a 0.25 M concentration. Self-Validation: Ensure the solution is completely anhydrous; moisture will prematurely hydrolyze TMSCN.

  • Nucleophilic Addition: Add TMSCN (3.0 equiv) dropwise at room temperature under a nitrogen atmosphere. The enhanced nucleophilicity of the cyano group facilitates an attack at the C2-position, forming a transient five-membered-ring intermediate[6].

  • Base-Mediated Rearomatization: Introduce N,N-Diisopropylethylamine (DIEA) (2.0 equiv). The base deprotonates the intermediate, driving an irreversible rearomatization that eliminates the salt byproduct and yields the 2-cyanoquinoline[6].

  • Monitoring & Isolation: Stir for 12 hours. Monitor the consumption of the N-oxide via Thin Layer Chromatography (TLC). High-Resolution Mass Spectrometry (HRMS) of aliquots can be used to detect the transient intermediate II, validating the mechanistic pathway[6]. Purify via silica gel chromatography.

G S1 Quinoline N-oxide (Substrate) S2 TMSCN Addition (Nucleophile) S1->S2 Activation S3 DIEA Base (Deprotonation) S2->S3 Intermediate II S4 2-Cyanoquinoline (Product) S3->S4 Rearomatization

Step-by-step synthetic workflow for ortho-cyanation of quinoline N-oxides.

Protocol B: Photochemical Substitution in Alcohols

Causality: To exploit the reactive S1​ excited state of 2-cyanoquinoline, the solvent must act simultaneously as a hydrogen donor and a nucleophile. Oxygen must be rigorously excluded as it acts as a triplet/singlet quencher, shutting down the photochemical pathway[3].

  • Solution Preparation: Prepare a 0.05 M solution of 2-cyanoquinoline in anhydrous ethanol or t-butyl alcohol inside a quartz photochemical reactor[3].

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for 30 minutes. Self-Validation: Failure to purge will result in zero product yield due to rapid S1​ state quenching by dissolved O2​ .

  • Irradiation: Irradiate the solution using a high-pressure mercury lamp equipped with a Pyrex filter to selectively excite the π→π∗ transition.

  • In-Process Monitoring: Monitor the reaction by tracking fluorescence intensity. The progress of the substitution reaction inversely correlates with fluorescence quenching, as the hydrogen-atom abstraction depletes the fluorescent S1​ population[3].

References

  • Source: chemscene.
  • Source: nih.
  • Source: nsf.
  • Source: benchchem.
  • Source: sigmaaldrich.
  • The Photochemistry of 2-Quinolinecarbonitriles. II.
  • Source: nih.

Sources

Foundational

Advanced Crystal Structure Analysis of 2-Cyanoquinoline-4-carboxylic acid: A Supramolecular and Crystallographic Guide

Executive Summary 2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4) is a highly versatile bifunctional building block utilized in medicinal chemistry, particularly in the development of kinase inhibitors and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4) is a highly versatile bifunctional building block utilized in medicinal chemistry, particularly in the development of kinase inhibitors and advanced supramolecular materials. The fusion of a planar quinoline core with a cyano group at the C2 position and a carboxylic acid at the C4 position creates a unique electronic topology. This whitepaper provides a rigorous, self-validating framework for the crystal structure analysis of this compound, detailing the methodologies for single-crystal X-ray diffraction (SCXRD) and the mechanistic interpretation of its solid-state supramolecular architecture.

Supramolecular Mechanics and Synthon Theory

The solid-state behavior of 2-cyanoquinoline-4-carboxylic acid is dictated by competing and cooperative non-covalent interactions. Understanding these pathways is critical for predicting polymorphism and designing co-crystals for drug formulation.

  • Carboxylic Acid Dimerization: The C4-carboxylic acid acts as the primary supramolecular synthon, typically forming robust R22​(8) hydrogen-bonded dimers. This dimerization is a thermodynamic sink in the solid state[1].

  • Cyano and Quinoline Nitrogen Acceptors: The C2-cyano group and the quinoline nitrogen serve as competitive hydrogen-bond acceptors. The strongly electron-withdrawing cyano group modulates the pKa of the quinoline nitrogen, often forcing the molecule into bifurcated hydrogen-bonding networks that drive the formation of extended 1D chains or 2D sheets[2].

  • Planarity and π−π Stacking: The quinoline ring system is expected to be nearly planar, with maximum atomic deviations typically less than 0.015 Å[2][3]. This planarity facilitates dense π−π stacking between adjacent dimers, stabilizing the ultimate 3D lattice[1].

Supramolecular_Assembly M 2-Cyanoquinoline-4-carboxylic acid (Monomer) D Carboxylic Acid Dimer (R²₂(8) Motif) M->D Strong O-H···O interactions C Cyano-N / Quinoline-N Hydrogen Bonding M->C Weak C-H···N interactions P π-π Stacking (Quinoline Core) D->P Inter-dimer stacking N 3D Supramolecular Network C->N 1D/2D chain extension P->N 3D lattice stabilization

Supramolecular synthon pathways driving the crystal packing of the target molecule.

Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)

To obtain high-fidelity structural data, the following step-by-step protocol must be executed. This protocol is designed as a self-validating system to mitigate common crystallographic artifacts such as twinning or solvent disorder, which are prevalent in functionalized quinolines[4][5].

Step 1: Solvent Screening and Crystallization
  • Action: Dissolve 50 mg of 2-cyanoquinoline-4-carboxylic acid in a binary solvent system (e.g., DMF/Ethanol, 1:3 v/v) in a clean borosilicate vial. Allow for slow evaporation at ambient temperature (20–25 °C) over 5–7 days.

  • Causality: The high polarity of DMF breaks pre-existing amorphous aggregates and fully solvates the monomer. The slower evaporation rate of ethanol facilitates controlled, defect-free nucleation.

  • Validation Checkpoint: Examine the resulting crystals under cross-polarized light. Complete optical extinction every 90° of rotation confirms a single crystal domain, ruling out twinned aggregates.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Action: Select a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm). Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. Rapidly transfer the loop to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Perfluoropolyether oil acts as a cryoprotectant and prevents atmospheric moisture condensation. Freezing the crystal at 100 K minimizes atomic thermal displacement parameters (ADPs), allowing for the accurate resolution of the carboxylic acid proton[2].

Step 3: Data Collection and Integration
  • Action: Utilize a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α source. Collect a full sphere of data using ω and ϕ scans. Integrate the frames and apply multi-scan absorption corrections (e.g., using SADABS).

  • Causality: Microfocus sources provide the high brilliance necessary for small, weakly diffracting organic plates, ensuring a high signal-to-noise ratio for high-angle reflections ( >25∘θ ). Absorption corrections account for the anisotropic shape of the crystal[5].

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) must be <0.05 for the chosen Laue group, validating the correct symmetry assignment and data quality.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the carboxylic acid hydrogen atom from the difference Fourier map and refine it freely or with a riding model.

  • Causality: Refining on F2 utilizes all collected data (including weak reflections), providing highly accurate atomic coordinates[5].

  • Validation Checkpoint: The final difference Fourier map should show no residual electron density peaks >1.0e/A˚3 , confirming all atoms are correctly assigned and no unmodeled solvent remains in the lattice.

SCXRD_Workflow A 1. Crystal Growth (Binary Solvent System) B 2. Cryo-Mounting (100 K, Paratone Oil) A->B Select single crystal C 3. X-ray Diffraction (Mo/Cu Kα Source) B->C Minimize thermal motion D 4. Data Integration & Absorption Correction C->D Collect raw frames E 5. Phase Solution (Direct Methods/Intrinsic) D->E Extract structure factors F 6. Anisotropic Refinement (Full-matrix on F²) E->F Initial atomic model

SCXRD experimental workflow for small molecule structure determination.

Quantitative Data Presentation

Based on the crystallographic profiling of analogous quinoline-4-carboxylic acids and 2-cyanoquinolines[2][3], the anticipated crystallographic parameters for 2-cyanoquinoline-4-carboxylic acid are summarized in the table below. This serves as a comparative baseline for researchers conducting their own diffraction experiments.

Table 1: Anticipated Crystallographic Parameters for 2-Cyanoquinoline-4-carboxylic acid

ParameterExpected Value / RangeJustification / Mechanistic Source
Crystal System Monoclinic or TriclinicCommon for planar aromatic carboxylic acids to maximize packing efficiency[2][3].
Space Group P21​/c or P1ˉ Centrosymmetric groups heavily favor R22​(8) carboxylic acid dimer formation[1].
Z (Molecules/cell) 4 (Monoclinic) or 2 (Triclinic)Standard packing arrangement for low-symmetry organic molecules.
Density ( ρcalc​ ) 1.40 - 1.55 g/cm 3 Consistent with dense π−π stacked quinoline arrays in the solid state[2].
R-factor ( R1​ ) <0.05 Target threshold for publication-quality small molecule structures[5].
Quinoline Planarity Max deviation <0.015 ÅThe rigid fused-ring system resists out-of-plane twisting[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4)

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale The quinoline scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for antimalarials, kinase inhibitors, and advanced functional materials. Specifically, functionalization at the C2 and C4 positions allows for orthogonal derivatization during structure-activity relationship (SAR) campaigns. 2-Cyanoquinoline-4-carboxylic acid is a highly versatile building block; the C4-carboxylic acid serves as an anchor for amidation or esterification, while the C2-nitrile can be hydrolyzed to an amide/acid, reduced to an amine, or transformed into a tetrazole.

Direct C-H cyanation of unprotected quinoline-4-carboxylic acid is synthetically prohibitive. The free carboxylic acid competitively reacts with electrophilic activating agents, leading to complex mixtures and poor yields. To circumvent this, we employ a four-step sequence grounded in the classical[1]. This strategy relies on transient protection of the carboxylic acid, followed by N-oxidation to activate the C2 position for nucleophilic attack, and subsequent cyanation. Recent literature on [2] and [3] further validates the robustness of this N-oxide-mediated approach.

Synthetic Workflow & Mechanistic Logic

The workflow is designed to be a self-validating system, ensuring that each intermediate is easily isolable and analytically distinct before proceeding to the next step.

Workflow SM Quinoline-4-carboxylic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl quinoline-4-carboxylate Step1->Int1 Step2 Step 2: N-Oxidation (mCPBA, DCM) Int1->Step2 Int2 Methyl quinoline-4-carboxylate 1-oxide Step2->Int2 Step3 Step 3: Cyanation (TMSCN, Dimethylcarbamoyl chloride) Int2->Step3 Int3 Methyl 2-cyanoquinoline- 4-carboxylate Step3->Int3 Step4 Step 4: Saponification (LiOH, THF/H2O) Int3->Step4 Product 2-Cyanoquinoline-4-carboxylic acid (Target Product) Step4->Product

Figure 1: Four-step synthetic workflow for 2-Cyanoquinoline-4-carboxylic acid.

The Reissert-Henze Mechanism

The critical transformation in this sequence is the cyanation of the N-oxide. By treating the quinoline N-oxide with an acylating agent (dimethylcarbamoyl chloride), a highly electrophilic N -acyloxyquinolinium salt is generated. This dramatically lowers the LUMO of the quinoline ring, directing the nucleophilic attack of the cyanide ion (from TMSCN) exclusively to the C2 position. Subsequent rearomatization expels the carbamate leaving group.

Mechanism N_Oxide Quinoline N-Oxide Activation O-Acylation (Dimethylcarbamoyl chloride) N_Oxide->Activation Acyl_Salt N-Acyloxyquinolinium Salt (Activated Intermediate) Activation->Acyl_Salt Addition Nucleophilic Addition (Cyanide Ion at C2) Acyl_Salt->Addition Dihydro 1,2-Dihydroquinoline Intermediate Addition->Dihydro Elimination Aromatization (Loss of Carbamate) Dihydro->Elimination Product 2-Cyanoquinoline Derivative Elimination->Product

Figure 2: Mechanistic pathway of the Reissert-Henze cyanation.

Quantitative Data Summary

The following table summarizes the expected metrics for the optimized protocol, providing a baseline for process validation.

StepIntermediate / ProductExpected Yield (%)Reaction Time (h)Key Analytical Marker ( 1 H NMR)
1 Methyl quinoline-4-carboxylate90 - 9512.0Emergence of singlet at ~4.0 ppm (OCH 3​ )
2 Methyl quinoline-4-carboxylate 1-oxide85 - 884.0Downfield shift of C2-H and C8-H
3 Methyl 2-cyanoquinoline-4-carboxylate70 - 7512.0Complete disappearance of C2-H signal
4 2-Cyanoquinoline-4-carboxylic acid 80 - 852.0Disappearance of OCH 3​ singlet

Experimental Protocols

Step 1: Esterification of Quinoline-4-carboxylic acid

Causality Insight: The carboxylic acid must be masked to prevent it from acting as a competing nucleophile or decomposing the highly reactive reagents used in Steps 2 and 3.

  • Setup: Suspend quinoline-4-carboxylic acid (10.0 g, 57.7 mmol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Slowly add concentrated H 2​ SO 4​ (3.0 mL) dropwise. Heat the mixture to reflux (65 °C) for 12 hours.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the baseline UV-active spot is entirely consumed, replaced by a high Rf spot.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with ethyl acetate (200 mL) and carefully neutralize with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases and the aqueous layer is pH ~8.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield methyl quinoline-4-carboxylate as a pale yellow solid.

Step 2: N-Oxidation

Causality Insight: Oxidation of the quinoline nitrogen to the N-oxide is the critical activating step. The N-O bond polarizes the ring, rendering the C2 position highly susceptible to nucleophilic attack once O-acylated.

  • Setup: Dissolve methyl quinoline-4-carboxylate (9.5 g, 50.7 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C in an ice bath.

  • Reaction: Add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 15.0 g, ~60.8 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: TLC (DCM/MeOH 9:1) will show the product as a significantly more polar (lower Rf) spot compared to the starting ester.

  • Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (100 mL) to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (3 x 100 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ and concentrate to afford methyl quinoline-4-carboxylate 1-oxide.

Step 3: Reissert-Henze Cyanation

Causality Insight: Dimethylcarbamoyl chloride is selected over benzoyl chloride as the activating agent because it generally provides superior regioselectivity and yields for quinoline N-oxides, minimizing the formation of carbostyril (quinolinone) byproducts.

  • Setup: Dissolve the N-oxide (8.5 g, 41.8 mmol) in anhydrous DCM (120 mL) under an inert argon atmosphere.

  • Activation: Add dimethylcarbamoyl chloride (5.8 mL, 62.7 mmol) and stir at room temperature for 15 minutes to allow the formation of the N -acyloxyquinolinium intermediate.

  • Cyanation: Add trimethylsilyl cyanide (TMSCN, 10.5 mL, 83.6 mmol) dropwise via syringe. Safety Note: TMSCN is highly toxic; perform strictly in a fume hood.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation: The solution will transition to a deep yellow/orange color. TLC (Hexane/EtOAc 2:1) will confirm the consumption of the highly polar N-oxide and the appearance of a less polar product spot.

  • Workup: Carefully quench with saturated aqueous NaHCO 3​ (100 mL). Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield methyl 2-cyanoquinoline-4-carboxylate.

Step 4: Saponification to Target Product

Causality Insight: Mild basic hydrolysis using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system selectively cleaves the methyl ester without hydrolyzing the nitrile group, which would require significantly harsher conditions (e.g., prolonged reflux in strong acid/base).

  • Setup: Dissolve methyl 2-cyanoquinoline-4-carboxylate (6.0 g, 28.3 mmol) in a mixture of THF (90 mL) and water (30 mL). Cool to 0 °C.

  • Reaction: Add LiOH·H 2​ O (1.78 g, 42.4 mmol) in one portion. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1.5 hours.

  • Self-Validation: TLC will show the disappearance of the starting material. In 1 H NMR, the sharp singlet at ~4.0 ppm corresponding to the methyl ester will be completely absent.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water (50 mL) and extract once with diethyl ether (50 mL) to remove trace organic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using 1M HCl. A precipitate will form immediately. Filter the solid, wash with cold water, and dry under high vacuum to afford [4] as a high-purity solid.

References

  • Thieme E-Books & E-Journals. "Product Class 3: Quinolines". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions". Available at: [Link]

  • ACS Publications. "General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert–Henze-Type Reaction". Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-Cyanoquinoline-4-carboxylic acid as a Versatile Ligand

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the synthesis, purification, and application of 2-Cyanoquinoline-4-carboxylic acid, a versatile heterocyclic ligan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, purification, and application of 2-Cyanoquinoline-4-carboxylic acid, a versatile heterocyclic ligand. This document provides not only step-by-step protocols for the synthesis of the ligand and its subsequent use in the formation of metal complexes but also delves into the scientific rationale behind the chosen methodologies. The unique electronic and steric properties conferred by the cyano and carboxylic acid functionalities make this quinoline derivative a compelling candidate for applications in coordination chemistry, catalysis, and the development of novel therapeutic agents. This guide is intended to empower researchers to confidently incorporate this promising ligand into their experimental workflows.

Introduction: The Scientific Merit of 2-Cyanoquinoline-4-carboxylic acid

Quinoline derivatives are a cornerstone in medicinal and coordination chemistry, with a rich history of applications ranging from antimalarial drugs to specialized ligands for catalysis. The introduction of a cyano group at the 2-position and a carboxylic acid at the 4-position of the quinoline scaffold creates a ligand with a unique combination of properties. The carboxylic acid provides a primary coordination site for metal ions, while the electronically withdrawing cyano group can modulate the electron density of the quinoline ring system, thereby influencing the properties of the resulting metal complexes. Furthermore, the nitrogen atom of the quinoline ring offers an additional coordination site, allowing for bidentate or even polydentate coordination modes. These features make 2-Cyanoquinoline-4-carboxylic acid a ligand of significant interest for the design of novel metal-based catalysts and therapeutic agents with tailored electronic and steric properties.

Synthesis of 2-Cyanoquinoline-4-carboxylic acid: A Modified Pfitzinger Approach

The Pfitzinger reaction, a classic method for the synthesis of quinoline-4-carboxylic acids, provides a robust route to our target ligand.[1] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[1] To synthesize 2-Cyanoquinoline-4-carboxylic acid, we propose a modification of the Pfitzinger reaction using ethyl cyanoacetate as the active methylene compound.

Proposed Reaction Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (1) to form the potassium salt of 2-aminophenylglyoxylic acid (2). This intermediate then undergoes condensation with ethyl cyanoacetate (3) to form an imine, which tautomerizes to the more stable enamine (4). Subsequent intramolecular cyclization and dehydration yield the ethyl ester of 2-Cyanoquinoline-4-carboxylic acid (5). Finally, saponification of the ester furnishes the desired 2-Cyanoquinoline-4-carboxylic acid (6).

Pfitzinger_Mechanism cluster_step1 Step 1: Isatin Ring Opening cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Saponification Isatin (1) Isatin 2-aminophenylglyoxylate (2) Potassium 2-aminophenylglyoxylate Isatin (1)->2-aminophenylglyoxylate (2) KOH, H2O Enamine (4) Enamine Intermediate 2-aminophenylglyoxylate (2)->Enamine (4) Ethyl Cyanoacetate (3) Ester (5) Ethyl 2-Cyanoquinoline-4-carboxylate Enamine (4)->Ester (5) - H2O Product (6) 2-Cyanoquinoline-4-carboxylic acid Ester (5)->Product (6) 1. KOH, EtOH/H2O 2. HCl (aq)

Caption: Proposed mechanism for the synthesis of 2-Cyanoquinoline-4-carboxylic acid via a modified Pfitzinger reaction.

Detailed Synthetic Protocol

Materials:

  • Isatin

  • Potassium Hydroxide (KOH)

  • Ethyl Cyanoacetate

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl, concentrated and dilute)

  • Diatomaceous earth (Celite®)

  • Activated Carbon

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Preparation of the Isatin Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (5.6 g, 0.1 mol) in 100 mL of absolute ethanol. To this solution, add isatin (7.35 g, 0.05 mol) and stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

  • Addition of Ethyl Cyanoacetate: To the stirred solution, add ethyl cyanoacetate (5.65 g, 0.05 mol) dropwise over 15 minutes.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Ester Saponification: After cooling to room temperature, add 50 mL of water to the reaction mixture. To saponify the resulting ester, add a solution of potassium hydroxide (5.6 g, 0.1 mol) in 20 mL of water and reflux for an additional 4 hours.

  • Purification of the Ligand:

    • Cool the reaction mixture and filter through a pad of diatomaceous earth to remove any insoluble material.

    • Transfer the filtrate to a beaker and, while stirring, carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate of the crude 2-Cyanoquinoline-4-carboxylic acid will form.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add a small amount of activated carbon and heat the solution for a few minutes.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 2-Cyanoquinoline-4-carboxylic acid

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline ring, and a singlet for the carboxylic acid proton (which may be broad and exchangeable with D₂O).
¹³C NMR Resonances corresponding to the aromatic carbons, the cyano carbon, and the carboxylic acid carbon.
FT-IR Characteristic stretching frequencies for the C≡N (cyano) group (around 2220-2260 cm⁻¹), the C=O (carboxylic acid) group (around 1700-1725 cm⁻¹), and the O-H (carboxylic acid) group (broad band around 2500-3300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2-Cyanoquinoline-4-carboxylic acid (C₁₁H₆N₂O₂).
Melting Point A sharp melting point is indicative of high purity.

Protocols for Using 2-Cyanoquinoline-4-carboxylic acid as a Ligand

2-Cyanoquinoline-4-carboxylic acid can act as a versatile ligand, coordinating to a variety of metal ions. The following is a general protocol for the synthesis of a metal(II) complex.

General Synthesis of a Metal(II) Complex

This protocol can be adapted for various divalent metal salts such as those of copper(II), nickel(II), cobalt(II), and zinc(II).

Materials:

  • 2-Cyanoquinoline-4-carboxylic acid

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

Equipment:

  • Schlenk flasks or round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve 2-Cyanoquinoline-4-carboxylic acid (2 mmol) in hot ethanol (30 mL) in a Schlenk flask. If solubility is an issue, a small amount of a suitable base like triethylamine can be added to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (20 mL), with gentle warming if necessary.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate may be observed.

  • Reaction: Attach a reflux condenser and heat the mixture at reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the complex by vacuum filtration. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the solid product with cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent.

Complex_Synthesis_Workflow A Dissolve Ligand in Solvent C Combine Solutions & Stir A->C B Dissolve Metal Salt in Solvent B->C D Reflux Reaction Mixture C->D E Cool and Isolate Product D->E F Wash and Dry Complex E->F G Characterize Complex F->G

Caption: General workflow for the synthesis of a metal complex using 2-Cyanoquinoline-4-carboxylic acid as a ligand.

Characterization of the Metal Complex

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

Technique Information Obtained
FT-IR Spectroscopy Shifts in the C≡N and C=O stretching frequencies upon coordination to the metal center.
UV-Vis Spectroscopy Information on the electronic transitions within the complex, which can indicate the coordination geometry.
Elemental Analysis (CHN) To confirm the stoichiometry of the metal-ligand complex.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the complex and the presence of coordinated solvent molecules.
Single-Crystal X-ray Diffraction Provides the definitive molecular structure of the complex.

Potential Applications and Future Directions

The unique structural and electronic features of metal complexes derived from 2-Cyanoquinoline-4-carboxylic acid open up a wide range of potential applications.

  • Catalysis: The tunable electronic properties of the ligand can be exploited to design catalysts for a variety of organic transformations.

  • Bioinorganic Chemistry: The quinoline moiety is a known pharmacophore, and its metal complexes could exhibit interesting biological activities, such as anticancer or antimicrobial properties.

  • Materials Science: The ability of this ligand to form coordination polymers could lead to the development of new materials with interesting magnetic or optical properties.

Further research should focus on exploring the coordination chemistry of this ligand with a wider range of metal ions and investigating the catalytic and biological activities of the resulting complexes.

Safety Precautions

  • 2-Cyanoquinoline-4-carboxylic acid and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Cyano-containing compounds are toxic. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.[2]

  • Follow standard laboratory safety procedures when working with flammable solvents and corrosive acids and bases.

References

  • Da Silva, C. H. T. P., et al. (2017). Molecules, 22(9), 1547.
  • Fisher Scientific. (2023).
  • Pfitzinger, W. (1886). Journal für Praktische Chemie, 33(1), 100.
  • Pfitzinger Reaction. In Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Selective Reduction of the Cyano Group in Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and expert insights for the chemical reduction of the cyano group in quinoline carboxylic acids to the correspondi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and expert insights for the chemical reduction of the cyano group in quinoline carboxylic acids to the corresponding aminomethyl functionality. This transformation is pivotal in medicinal chemistry for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the resulting primary amine serves as a crucial synthetic handle for further molecular elaboration.

The inherent challenge in this transformation lies in achieving high chemoselectivity. The reducing agent must selectively target the cyano group while preserving the carboxylic acid moiety and avoiding the undesired reduction of the quinoline aromatic ring. This guide outlines three robust methods, detailing the causality behind experimental choices and providing comprehensive, step-by-step protocols to ensure reliable and reproducible outcomes in the laboratory.

Overview of Reduction Strategies

The reduction of a nitrile to a primary amine is a fundamental transformation, but the presence of other reducible functional groups on the quinoline scaffold necessitates a careful selection of methodology.[1][2] The principal strategies employed for this purpose can be broadly categorized as:

  • Catalytic Hydrogenation: This classic method uses hydrogen gas in the presence of a metal catalyst. It is highly efficient and scalable but can risk over-reduction of the quinoline ring if conditions are not optimized.[2][3]

  • Chemical Reduction with Metal Hydrides: Stoichiometric metal hydrides are powerful reducing agents. While strong reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitrile and the carboxylic acid, milder and more selective systems have been developed.[4][5]

  • Borane-Mediated Reduction: Borane complexes are effective for nitrile reduction but are also commonly used to reduce carboxylic acids, presenting a significant chemoselectivity challenge that often requires a protection strategy.[6][7]

This guide will focus on two highly effective and one conditional protocol, emphasizing chemoselectivity and operational safety.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation with Raney® Nickel is a cost-effective and powerful method for nitrile reduction.[5] Its primary advantage is high activity, which allows the reaction to proceed under relatively mild conditions. However, the key to success with a quinoline substrate is to control the conditions to prevent hydrogenation of the heterocyclic ring. The addition of a base, such as ammonia, is a field-proven technique to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.[8]

Causality and Experimental Choices:

  • Catalyst: Raney® Nickel is chosen for its high activity in nitrile hydrogenation. It is a sponge-like, porous catalyst with a large surface area, maximizing contact with the substrate and hydrogen.[8]

  • Solvent: An alcoholic solvent like methanol or ethanol is typically used as it readily dissolves the substrate and hydrogen gas.

  • Pressure: Moderate hydrogen pressure (e.g., 50 psi) is sufficient to drive the reaction without being so harsh as to promote quinoline ring reduction.[9]

  • Temperature: Room temperature is often sufficient, minimizing energy input and reducing the risk of side reactions.

  • Additive (Ammonia): The intermediate imine can react with the final primary amine product. Ammonia competes for this reaction, shifting the equilibrium away from byproduct formation.

Detailed Protocol: Raney® Nickel Hydrogenation

Materials:

  • Cyano-quinoline carboxylic acid substrate (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~10-20% by weight of substrate)

  • Methanol or Ethanol (as solvent)

  • Ammonia (7N solution in Methanol, or aqueous ammonium hydroxide)

  • Hydrogen gas (high purity)

  • Celite® for filtration

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add the cyano-quinoline carboxylic acid substrate.

  • Solvent and Catalyst Addition: Add methanol (or ethanol) to dissolve the substrate. Under a stream of inert gas (nitrogen or argon), carefully add the Raney® Nickel slurry. Expert Tip: Rinse the catalyst container with a small amount of solvent to ensure complete transfer.

  • Addition of Base: Add ammonia solution (e.g., methanolic ammonia or ammonium hydroxide) to the mixture.

  • System Purge: Securely seal the reaction vessel. Connect it to the hydrogenation apparatus and purge the system by evacuating and refilling with nitrogen (repeat 3-5 times) to remove all oxygen.

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 50 psi).[9]

  • Reaction: Begin vigorous stirring or shaking. Monitor the reaction by observing the hydrogen uptake from the ballast tank. The reaction is typically complete within 6-24 hours.[9]

  • Completion and Catalyst Removal: Once hydrogen uptake ceases, stop the reaction. Vent the hydrogen and purge the vessel with nitrogen. Carefully open the vessel in a well-ventilated hood.

  • Filtration (Critical Safety Step): Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, the Celite® pad must be kept wet with the solvent at all times. Dry Raney® Nickel is pyrophoric and can ignite spontaneously upon contact with air.[10][11][12] Wash the filter cake with additional solvent.

  • Work-up: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude aminomethyl-quinoline carboxylic acid.

  • Purification: The product can be purified further by crystallization or column chromatography as needed.

Safety Considerations for Raney® Nickel
  • Pyrophoric Hazard: Raney® Nickel is extremely pyrophoric when dry.[11][13] It must be handled as a slurry and never allowed to dry out. The filter cake from the reaction must be kept wet and disposed of according to institutional safety guidelines, often by quenching with a dilute acid.[10][14]

  • Flammable Gas: Hydrogen gas is highly flammable and explosive. All operations must be conducted in a spark-free environment and within a certified fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[10][14]

Workflow for Catalytic Hydrogenation

G Workflow: Catalytic Hydrogenation A Charge Substrate & Solvent to Parr Vessel B Add Raney® Ni Slurry (under Nitrogen) A->B C Seal Vessel & Purge with Nitrogen (3-5x) B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Stir Vigorously (6-24h at RT) D->E F Monitor H₂ Uptake E->F G Vent H₂ & Purge with Nitrogen F->G H Filter Through Wet Celite® (Caution: Pyrophoric!) G->H I Solvent Evaporation H->I J Crude Product I->J

Caption: Experimental workflow for nitrile reduction using Raney® Nickel.

Method 2: Chemical Reduction with Sodium Borohydride and Cobalt(II) Chloride

This method provides excellent chemoselectivity and is a preferred choice when catalytic hydrogenation poses a risk of over-reduction. Sodium borohydride (NaBH₄) alone is generally not potent enough to reduce nitriles.[15] However, in the presence of cobalt(II) chloride (CoCl₂), a highly active reducing species, likely cobalt boride (Co₂B), is formed in situ.[16][17] This system readily reduces nitriles under mild conditions while typically leaving carboxylic acids and aromatic rings untouched.[9][17]

Causality and Experimental Choices:

  • Reagent System: The combination of NaBH₄ and CoCl₂ is key. CoCl₂ acts as a catalyst, generating a species that coordinates to the nitrile group, activating it for reduction by the borohydride.[17]

  • Stoichiometry: A stoichiometric excess of NaBH₄ is required to both form the active cobalt species and perform the reduction.[17]

  • Solvent: Methanol is a common solvent, though ethanol can also be used.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic formation of cobalt boride and the accompanying hydrogen evolution.[9] It is then allowed to warm to room temperature for completion.

Detailed Protocol: NaBH₄/CoCl₂ Reduction

Materials:

  • Cyano-quinoline carboxylic acid substrate (1.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.0 eq)

  • Sodium borohydride (NaBH₄, 5.0 - 10.0 eq)

  • Methanol

  • Ammonium hydroxide solution (for work-up)

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyano-quinoline carboxylic acid and CoCl₂·6H₂O in methanol.

  • Cooling: Cool the resulting solution (typically blue or pink) to 0 °C in an ice-water bath.[9]

  • Addition of Reducing Agent: While stirring vigorously, add the sodium borohydride in small portions over 30-45 minutes. A black precipitate (cobalt boride) will form, and you will observe vigorous evolution of hydrogen gas.[9] Caution: This step is exothermic and produces flammable gas. Ensure adequate ventilation and perform in a fume hood away from ignition sources.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the flask back to 0 °C. Quench the reaction by slowly adding water or dilute HCl to decompose any remaining NaBH₄.

  • Complex Break-up: Add concentrated ammonium hydroxide to the mixture and stir until the black precipitate dissolves and a deep blue solution forms (indicating the formation of a cobalt-amine complex).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify as needed via standard methods.

Mechanism Overview: NaBH₄/CoCl₂ Reduction

Caption: Formation of the active cobalt boride species and subsequent nitrile reduction.

Method 3: Borane-Mediated Reduction (Conditional)

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective for reducing nitriles.[6][18][19] However, they are also the standard reagents for reducing carboxylic acids to primary alcohols.[7] Therefore, using a borane reagent on an unprotected quinoline carboxylic acid will almost certainly lead to the reduction of both functional groups.

This method is only applicable under two scenarios:

  • The carboxylic acid is protected: The acid can be converted to an ester, which is generally less reactive towards boranes than nitriles under specific conditions.[20] After nitrile reduction, the ester can be hydrolyzed back to the carboxylic acid.

  • Reduction of both groups is desired: If the target molecule is the amino alcohol, this method is highly efficient.

Detailed Protocol: BH₃·SMe₂ Reduction (with Ester Protection)

Part A: Esterification (Example)

  • Dissolve the quinoline carboxylic acid in methanol.

  • Add a catalytic amount of sulfuric acid or use thionyl chloride (SOCl₂).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Work up by neutralizing the acid, extracting with an organic solvent, and evaporating to yield the methyl ester.

Part B: Borane Reduction of the Nitrile

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the quinoline methyl ester substrate (1.0 eq) in anhydrous THF.

  • Addition of Borane: Cool the solution to 0 °C. Slowly add BH₃·SMe₂ (1.5 - 2.0 eq) dropwise.[6]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor progress by TLC.[6]

  • Quenching (Critical Step): Cool the reaction to 0 °C and very carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.[6][21]

  • Hydrolysis of Borane Complex: Remove the solvents under reduced pressure. Add 3 M HCl to the residue and heat at reflux for 1 hour to hydrolyze the amine-borane complex.[6]

  • Work-up: Cool the solution and make it basic with 3 M NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate.

Part C: Ester Hydrolysis

  • Dissolve the crude aminomethyl quinoline methyl ester in a mixture of THF/water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until hydrolysis is complete.

  • Acidify the mixture to the isoelectric point of the amino acid product to precipitate it, then filter and dry.

Comparative Summary of Methods

FeatureMethod 1: Raney® NickelMethod 2: NaBH₄/CoCl₂Method 3: Borane (Protected)
Primary Reagents H₂, Raney® Ni, NH₃NaBH₄, CoCl₂·6H₂OBH₃·SMe₂ or BH₃·THF
Chemoselectivity Good; risk of ring reductionExcellent; preserves COOH and ringPoor (requires protection strategy)
Typical Conditions RT, 50 psi H₂0 °C to RT, atmospheric pressure0 °C to Reflux, atmospheric pressure
Key Advantages Scalable, cost-effective, high yieldExcellent selectivity, mild conditionsEffective for dual reduction
Key Disadvantages Pyrophoric catalyst, requires pressure equipmentStoichiometric metal waste, H₂ evolutionRequires extra protection/deprotection steps
Safety Concerns High: Pyrophoric catalyst, flammable H₂Moderate: Flammable H₂ evolutionModerate: Reactive boranes, H₂ evolution

References

  • Cole-Parmer. (2004).
  • BenchChem. (n.d.). Application Notes and Protocols for Chemoselective Reduction of Functional Groups with Borane.
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
  • Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society.
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.
  • Pradhan, S., et al. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry.
  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals.
  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry.
  • ECHEMI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Science of Synthesis. (n.d.).
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Google Patents. (n.d.). JPS61251663A - Production of aminomethylpyridine.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
  • Sigma-Aldrich. (n.d.). Raney-Nickel SDS.
  • PubMed. (2022).
  • Organic Process Research & Development. (n.d.).
  • MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Sathee Forum. (2024). Understanding the Reduction of Nitriles: A Comprehensive Guide.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • ACS Green Chemistry Institute. (n.d.). Nitrile Reduction.

Sources

Application

Application Note: Synthesis and Bioconjugation of Fluorescent Probes using 2-Cyanoquinoline-4-carboxylic Acid

Introduction & Mechanistic Rationale The development of highly specific, modular fluorescent probes is a cornerstone of modern chemical biology and drug development. Among small-molecule scaffolds, 2-Cyanoquinoline-4-car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly specific, modular fluorescent probes is a cornerstone of modern chemical biology and drug development. Among small-molecule scaffolds, 2-Cyanoquinoline-4-carboxylic acid (2-CQCA) has emerged as an exceptionally versatile bifunctional building block[1].

Unlike traditional monolithic fluorophores, 2-CQCA offers a "two-stage" programmable architecture:

  • The 4-Carboxylic Acid Domain: Serves as an orthogonal anchor for bioconjugation. It can be readily coupled to targeting ligands (e.g., peptides, antibodies, or small-molecule binders like dopamine receptors) via standard carbodiimide chemistry without interfering with the quinoline core's photophysics[2].

  • The 2-Cyano Domain: Acts as a bioorthogonal reactive handle. It undergoes a highly specific, biocompatible condensation with 1,2-aminothiols (such as N-terminal cysteines or free D-cysteine) to form a 4,5-dihydrothiazole (thiazoline) ring[3].

The Causality of the Scaffold: This specific condensation mimics the natural biosynthesis of firefly luciferin. When the 2-cyano group reacts with cysteine, it extends the π-conjugation of the quinoline system, triggering a massive bathochromic (red) shift and a dramatic increase in quantum yield. This creates a self-validating fluorogenic "turn-on" system —the probe remains optically silent or blue-shifted until the precise moment the target conjugation or click reaction occurs, providing real-time optical confirmation of successful synthesis.

Experimental Workflow

Workflow A 2-Cyanoquinoline-4-carboxylic acid (Bifunctional Scaffold) B EDC/NHS Activation (Carboxyl Modification) A->B Step 1: Activation C Amide Coupling (Targeting Ligand Attachment) B->C Step 2: Conjugation D Bioorthogonal Click Reaction (1,2-Aminothiol / D-Cysteine) C->D Step 3: Condensation E Quinolinyl Thiazoline Probe (Fluorescent/Bioluminescent) D->E Step 4: Fluorogenesis

Workflow for synthesizing bifunctional quinolinyl thiazoline fluorescent probes.

Step-by-Step Protocols

Protocol A: Orthogonal Amide Coupling (Targeting Ligand Attachment)

This protocol details the attachment of a primary amine-containing targeting ligand to the 4-carboxylic acid of 2-CQCA.

Reagents: 2-CQCA, EDC-HCl, NHS, N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.

  • Activation: Dissolve 1.0 eq of 2-CQCA in anhydrous DMF. Add 1.2 eq of EDC-HCl and 1.2 eq of NHS.

    • Causality & Logic: EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying downstream purification. EDC forms an unstable O-acylisourea intermediate, which NHS immediately traps to form a stable, amine-reactive NHS-ester. This prevents premature hydrolysis of the activated complex.

  • Incubation: Stir the mixture for 2 hours at room temperature under nitrogen.

  • Conjugation: Add 1.0 eq of the target amine (e.g., a targeting peptide) and 2.0 eq of DIPEA.

    • Causality & Logic: DIPEA is critical here; it maintains a basic microenvironment, ensuring the target amine remains deprotonated and highly nucleophilic, driving the amide bond formation to completion.

  • Purification: Stir for 4 hours, then precipitate the product in cold diethyl ether or purify via preparative HPLC.

Protocol B: Bioorthogonal Thiazoline Formation (Fluorophore Generation)

This protocol utilizes the 2-cyano group to generate the active fluorophore via condensation with D-cysteine[3].

Reagents: Conjugated 2-CQCA (from Protocol A), D-cysteine hydrochloride monohydrate, Methanol, HPLC-grade Water, Nitrogen gas.

  • Solvent Preparation: Dissolve the conjugated 2-CQCA (0.33 mmol) in 10 mL of methanol. Degas the solution with a gentle stream of nitrogen for 10 minutes.

    • Causality & Logic: Degassing is an absolute requirement. Oxygen must be purged to prevent the oxidative dimerization of D-cysteine into cystine (a disulfide). Cystine lacks the free thiol required to initiate the nucleophilic attack on the cyano group, which would completely quench the reaction[3].

  • Cysteine Activation: Dissolve D-cysteine hydrochloride (0.51 mmol) in 5 mL of water. Adjust the pH to ~7.0 using dilute NaOH, then degas with nitrogen for 5 minutes.

    • Causality & Logic: A neutral pH is the thermodynamic sweet spot. It ensures the thiol group is sufficiently deprotonated to act as a nucleophile, while keeping the adjacent amine reactive enough to complete the subsequent cyclization into the thiazoline ring.

  • Condensation: Add the aqueous cysteine solution to the methanolic 2-CQCA solution. Stir under nitrogen for 4 hours at room temperature.

  • Self-Validation Readout: Monitor the reaction via a handheld UV lamp (365 nm) or fluorometer. The successful formation of the thiazoline ring will induce a distinct, bright green/yellow fluorescence (emission ~520-550 nm), providing immediate, self-validating proof of successful synthesis.

Quantitative Data Presentation

The photophysical evolution of the 2-CQCA scaffold throughout the synthesis is highly predictable. The table below summarizes the expected spectral shifts as the molecule is functionalized, allowing researchers to track reaction progress optically.

Probe State / ScaffoldAbsorbance Max (λex)Emission Max (λem)Quantum Yield (Φ)Primary Application
2-CQCA (Unmodified) 320 - 340 nm390 - 410 nm0.15 - 0.20Synthetic Precursor
2-Aryl-Quinoline-4-carboxamides 350 - 370 nm450 - 470 nm0.30 - 0.45Small Molecule Sensing (e.g., Dopamine)[2]
Quinolinyl Thiazoline (Post-Click) 380 - 400 nm520 - 550 nm0.50 - 0.65Live-Cell Imaging / Bioluminescence[1][3]

References

  • Determination of Dopamine Using 2-(4-Boronophenyl)quinoline-4-carboxylic Acids as Fluorescent Probes. Taylor & Francis. URL:[Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society (JACS). URL:[Link]

  • Luminogenic and fluorogenic compounds and methods to detect molecules or conditions (EP2272973B1).European Patent Office / Google Patents.

Sources

Method

Catalytic Applications of Metal Complexes with 2-Cyanoquinoline-4-carboxylic Acid: Application Notes and Protocols

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes featuring the 2-cyanoquinoline-4-carboxylic acid ligand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential catalytic applications of metal complexes featuring the 2-cyanoquinoline-4-carboxylic acid ligand. While this specific ligand is an emerging area of research, this document synthesizes established principles from coordination chemistry and catalysis to propose robust applications and detailed experimental protocols. We will explore the unique electronic and steric properties conferred by the 2-cyano substituent and how these can be harnessed in palladium-catalyzed cross-coupling reactions, copper-catalyzed aerobic oxidations, and ruthenium-based photoredox catalysis. This guide is intended for researchers in organometallic chemistry, catalysis, and drug development seeking to explore novel catalytic systems.

Introduction: The 2-Cyanoquinoline-4-carboxylic Acid Ligand

The quinoline scaffold is a privileged motif in coordination chemistry and catalysis, offering a robust, planar structure and a strong N,O-bidentate chelation site through its nitrogen atom and a carboxylate group. The ligand at the heart of this guide, 2-cyanoquinoline-4-carboxylic acid, introduces a potent electronic modulator: the cyano (-CN) group at the 2-position.

Key Structural and Electronic Features:

  • N,O-Bidentate Chelation: The ligand coordinates to a metal center via the quinoline nitrogen and one of the carboxylate oxygens, forming a stable six-membered ring. This chelation effect enhances the stability of the resulting metal complex.

  • Electron-Withdrawing Cyano Group: The cyano group is strongly electron-withdrawing. Its placement at the 2-position significantly lowers the electron density of the quinoline ring system. This has profound implications for the properties of the metal center:

    • It can render the metal center more electrophilic, potentially enhancing its reactivity towards nucleophiles or its Lewis acidity.

    • It can stabilize lower oxidation states of the metal, which can be crucial in catalytic cycles involving reductive elimination steps.

  • Extended π-System: The quinoline ring provides an extended aromatic system that can participate in π-stacking interactions and facilitate electron transfer processes, a desirable feature for photocatalytic applications.

These unique characteristics suggest that metal complexes of 2-cyanoquinoline-4-carboxylic acid are promising candidates for a range of catalytic transformations.

Synthesis of Ligand and Metal Complexes

Protocol: Synthesis of 2-Cyanoquinoline-4-carboxylic Acid

The synthesis of the quinoline-4-carboxylic acid core can be achieved via the Doebner reaction.[1][2] A plausible route to the 2-cyano derivative involves a subsequent functionalization, or use of a starting material already containing the cyano precursor. A generalized Doebner-type approach is presented below.

Workflow for Ligand Synthesis

A Reactants: - Substituted Aniline - Aldehyde - Pyruvic Acid C Doebner Reaction (Condensation & Cyclization) A->C B Solvent System (e.g., Ethanol, Reflux) B->C D Workup & Purification (Acidification, Filtration, Recrystallization) C->D E Product: Quinoline-4-carboxylic Acid Derivative D->E F Cyanation Step (e.g., Sandmeyer-type reaction if starting from an amino-precursor) E->F G Final Product: 2-Cyanoquinoline-4-carboxylic Acid F->G

Caption: General workflow for the synthesis of quinoline-4-carboxylic acids.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an appropriately substituted aniline (e.g., 2-amino-benzonitrile) (1.0 eq.), a relevant aldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Acidify the mixture with 2M HCl to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-cyanoquinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol: General Synthesis of Metal Complexes

This protocol describes a general method for coordinating the 2-cyanoquinoline-4-carboxylic acid ligand (L) to a metal salt.

Materials:

  • 2-Cyanoquinoline-4-carboxylic acid (Ligand, L)

  • Metal Salt (e.g., PdCl₂, Cu(OAc)₂, Ru(p-cymene)Cl₂ dimer)

  • Base (e.g., NaOH, KOH, or triethylamine)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile, or a mixture)

Step-by-Step Protocol:

  • Ligand Deprotonation: Dissolve the ligand (2.0 eq.) in the chosen solvent. Add a stoichiometric amount of base (e.g., 1M NaOH solution) dropwise to deprotonate the carboxylic acid, forming the carboxylate salt.

  • Metal Salt Dissolution: In a separate flask, dissolve the metal salt (1.0 eq.) in the same or a miscible solvent. Gentle heating may be required.

  • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with vigorous stirring. A color change or precipitation of the metal complex is often observed.

  • Reaction: Heat the resulting mixture to reflux for 4-6 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Washing and Drying: Wash the collected solid with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove impurities. Dry the complex under vacuum.

  • Characterization: Characterize the resulting metal complex using FT-IR (to observe the shift in C=O stretching frequency upon coordination), Elemental Analysis, and, where applicable, X-ray crystallography.

Proposed Catalytic Application 1: Palladium-Catalyzed Cross-Coupling

Rationale: Palladium complexes are paramount in forming C-C bonds.[3] A Pd(II) complex with 2-cyanoquinoline-4-carboxylic acid is a promising catalyst for Suzuki-Miyaura or similar cross-coupling reactions. The strong electron-withdrawing nature of the cyano group can make the Pd center more electron-deficient, potentially accelerating the rate-limiting reductive elimination step of the catalytic cycle. Furthermore, the stable N,O-chelate can prevent catalyst decomposition at elevated temperatures.

Proposed Catalytic Cycle: Suzuki-Miyaura Coupling

A L-Pd(II)-X₂ B L-Pd(0) A->B Reduction (Pre-catalyst activation) C Oxidative Addition B->C Ar-X D L-Pd(II)(Ar)(X) C->D E Transmetalation D->E Ar'-B(OR)₂ Base F L-Pd(II)(Ar)(Ar') E->F G Reductive Elimination F->G Ar-Ar' G->B

Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

Materials:

  • [Pd(2-cyanoquinoline-4-carboxylate)₂] catalyst (e.g., 1-2 mol%)

  • Aryl bromide (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Base: K₂CO₃ (2.0 eq.)

  • Solvent: Dioxane/Water mixture (e.g., 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, aryl bromide, arylboronic acid, and K₂CO₃.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the product by NMR and Mass Spectrometry. Calculate the yield.

Proposed Catalytic Application 2: Copper-Catalyzed Aerobic Oxidation

Rationale: Copper complexes are well-known for their ability to catalyze oxidation reactions, mimicking enzymes like catechol oxidase.[4] The quinoline motif has proven effective in this context. A Cu(II) complex of 2-cyanoquinoline-4-carboxylic acid could serve as a robust catalyst for the aerobic oxidation of catechols to quinones. The electronic properties imparted by the cyano group can tune the redox potential of the Cu(II)/Cu(I) couple, which is central to the catalytic mechanism.

Protocol: Catalytic Oxidation of 3,5-Di-tert-butylcatechol

Materials:

  • [Cu(2-cyanoquinoline-4-carboxylate)₂] catalyst (e.g., 0.5-1 mol%)

  • Substrate: 3,5-Di-tert-butylcatechol (1.0 eq.)

  • Solvent: Methanol or Acetonitrile

  • Oxygen source: Air or pure O₂

Experimental Workflow

A Prepare Substrate Solution (3,5-Di-tert-butylcatechol in Methanol) C Combine Solutions in UV-Vis Cuvette A->C B Prepare Catalyst Solution ([Cu(L)₂] in Methanol) B->C D Monitor Reaction (Spectrophotometrically at ~400 nm) C->D E Data Analysis (Initial Rate Calculation) D->E

Caption: Workflow for monitoring the catalytic oxidation of catechol.

Step-by-Step Protocol:

  • Setup: In a quartz cuvette, place a solution of 3,5-di-tert-butylcatechol in methanol (e.g., 10⁻² M).

  • Initiation: Add a small aliquot of a stock solution of the copper catalyst in methanol (e.g., to achieve a final concentration of 10⁻⁴ M) to the cuvette.

  • Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and begin monitoring the increase in absorbance of the product, 3,5-di-tert-butyl-o-benzoquinone, at its λ_max (around 400 nm). The reaction should be open to the air.

  • Data Acquisition: Record spectra at regular time intervals (e.g., every 60 seconds) for at least 30 minutes.

  • Analysis: Plot the absorbance at λ_max versus time. The initial slope of this curve is proportional to the initial rate of the reaction. This allows for the determination of catalyst efficiency (turnover frequency).

Proposed Catalytic Application 3: Ruthenium-Based Photoredox Catalysis

Rationale: Ruthenium polypyridyl complexes are workhorses in visible-light photoredox catalysis.[5] The 2-cyanoquinoline-4-carboxylic acid ligand shares key features with traditional bipyridine ligands, including a robust aromatic system and strong chelation. A mixed-ligand Ru(II) complex, for example [Ru(bpy)₂(2-cyanoquinoline-4-carboxylate)]⁺, could function as a potent photosensitizer. The extended conjugation and electron-withdrawing nature of the ligand could be used to tune the absorption spectrum and the excited-state redox potentials of the complex, making it suitable for various light-driven transformations.

Protocol: A Model Reductive Dehalogenation Reaction

Materials:

  • Ru(II) photosensitizer (e.g., 0.5-1 mol%)

  • Activated alkyl halide (e.g., ethyl bromoacetate) (1.0 eq.)

  • Sacrificial electron donor (e.g., Hantzsch ester or triethylamine) (1.5 eq.)

  • Solvent: Degassed Acetonitrile

  • Light Source: Blue LED (e.g., 450 nm)

Step-by-Step Protocol:

  • Reaction Setup: In a vial suitable for photochemical reactions, combine the ruthenium catalyst, the alkyl halide substrate, and the Hantzsch ester.

  • Degassing: Add degassed acetonitrile. Seal the vial and ensure the reaction mixture is thoroughly deoxygenated by sparging with argon for 15-20 minutes.

  • Irradiation: Place the vial before a blue LED light source and begin irradiation with stirring. Maintain a constant temperature using a cooling fan.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, the reaction mixture can be directly analyzed or subjected to a standard aqueous workup and purification by column chromatography.

Summary of Proposed Catalytic Systems

Catalytic ApplicationMetal CenterProposed Role of LigandModel ReactionTypical Conditions
Cross-Coupling Palladium (Pd)Enhance reductive elimination; thermal stabilizationSuzuki-Miyaura Coupling80-100 °C, Inert atm., Dioxane/H₂O
Aerobic Oxidation Copper (Cu)Tune redox potential; stabilize active speciesCatechol OxidationRoom Temp., Air/O₂, Methanol
Photoredox Catalysis Ruthenium (Ru)Photosensitizer; tune redox potentials & absorptionReductive DehalogenationRoom Temp., Blue LED, Acetonitrile

Conclusion

Metal complexes of 2-cyanoquinoline-4-carboxylic acid represent a promising, yet underexplored, class of catalysts. The strategic placement of a potent electron-withdrawing cyano group on the robust quinoline-4-carboxylate scaffold provides a powerful tool for tuning the electronic properties of coordinated metal centers. The protocols and applications proposed in this guide are grounded in established catalytic principles and are intended to serve as a foundational resource for researchers. By adapting these methodologies, scientists can begin to unlock the full potential of these novel complexes in fields ranging from organic synthesis to materials science and beyond.

References

  • Metal‐Ligand Complexes as Multifunctional Platforms for Photo‐Activated Cancer Therapy. (n.d.). Advanced Science. [Link]

  • Metal Complexes for Catalytic and Photocatalytic Reactions in Living Cells and Organisms. (2022). Chemical Society Reviews. [Link]

  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). HETEROCYCLES. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). ACS Omega. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. (2021). The Journal of Organic Chemistry. [Link]

  • Catalytic Arene meta-C–H Functionalization Exploiting a Quinoline-Based Template. (2017). ACS Catalysis. [Link]

  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. (n.d.). Molecules. [Link]

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. (2026). Molecules. [Link]

  • Metal Complexes of Quinoxaline Derivatives: Review (Part-II). (n.d.). ISCA. [Link]

  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]

  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. (n.d.). ChemRxiv. [Link]

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (n.d.). Organometallics. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). eScholarship.org. [Link]

  • Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-c. (n.d.). Der Pharma Chemica. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Quinoline Carboxylic Acids

Welcome to the Technical Support Center for the purification and recrystallization of quinoline carboxylic acid derivatives. This guide is engineered for drug development professionals and formulation scientists who enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of quinoline carboxylic acid derivatives. This guide is engineered for drug development professionals and formulation scientists who encounter phase-separation issues, poor yields, or persistent impurities during the isolation of amphiphilic heterocyclic compounds.

Below, you will find a mechanistic troubleshooting guide, self-validating experimental protocols, and empirical solubility data to optimize your solvent systems.

Workflow Visualization

G N1 Crude Quinoline Carboxylic Acid N2 Solvent Screening (Shake-Flask) N1->N2 N3 Hot Dissolution (80-90°C) N2->N3 N4 Anti-Solvent Addition N3->N4 N5 Controlled Cooling N4->N5 N6 HPLC Validation N5->N6

Recrystallization optimization and validation workflow.

Troubleshooting Guide & FAQs

Q1: Why does my quinoline-3-carboxylic acid derivative "oil out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when the solvent's polarity strongly repels the hydrophobic quinoline core while simultaneously solvating the hydrophilic carboxylic acid. This forces the compound to aggregate into a solute-rich liquid phase rather than an ordered crystal lattice. Solution: Shift to a binary solvent system to tune the dielectric constant. For instance, using a Methanol/Water mixture (e.g., 9:1 v/v) bridges this polarity gap, allowing the molecules to orient properly into a crystal lattice, which is a proven method for purifying 8-methoxy-4-oxo-3-quinoline carboxylic acid intermediates[1].

Q2: What is the best solvent system to remove structurally related amine impurities from fluoroquinolone intermediates? A: Fluoroquinolones (e.g., 1-ethyl-6-fluoro-4-oxo-7-(1-methyl-piperazino)-1,4-dihydro-quinoline-3-carboxylic acid) often co-precipitate with unreacted piperazine derivatives. A binary mixture of Dimethylformamide (DMF) and Methanol is highly recommended[2]. Causality: The carboxylic acid group at position 3 and the ketone at position 4 form strong intermolecular hydrogen bonds, creating a highly stable crystal lattice. DMF is a strong hydrogen-bond acceptor that effectively disrupts these carboxylic acid dimers, allowing complete dissolution at 80-90°C. Methanol acts as a protic anti-solvent; when added, it selectively solvates the polar amine impurities while reducing the solubility of the quinoline core, driving high-purity crystallization[2].

Q3: How do I handle the poor solubility of quinaldic acid (quinoline-2-carboxylic acid) in standard non-polar solvents? A: Quinaldic acid features a strong intramolecular hydrogen bond between the quinoline nitrogen and the adjacent carboxylic acid group, alongside intermolecular dimerization. This creates a high lattice energy, making it practically insoluble in non-polar organic solvents[3]. Solution: To break this lattice, you must use a solvent capable of acting as both a hydrogen bond donor and acceptor. Acetic acid or ethanol are excellent choices because they competitively hydrogen-bond with the solute, facilitating dissolution and controlled recrystallization[4].

Q4: Can I use a single polar aprotic solvent for highly substituted thiazeto-quinoline-3-carboxylic acids? A: Yes. For highly complex, sterically hindered derivatives (such as 6-fluoro-1-methyl-7-[...]-quinoline-3-carboxylic acid), pure Acetonitrile is an optimal recrystallization solvent. The polar aprotic environment stabilizes the transition state of the solute during cooling without forming solvates, allowing the purity to be increased to >99%[5].

Experimental Protocols
Protocol 1: Shake-Flask Method for Solvent Screening

This protocol is a self-validating system: the deliberate maintenance of undissolved solid throughout the agitation period guarantees that the solution is at true thermodynamic equilibrium, eliminating the risk of false-positive solubility readings caused by supersaturation.

  • Preparation: Add an excess amount (e.g., 500 mg) of the crude quinoline carboxylic acid to a 10 mL screw-cap vial containing 5 mL of the target solvent (e.g., Acetonitrile, DMF, or EtOH)[4].

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in an orbital shaker with precise temperature control (e.g., 25°C) and agitate at 200 RPM for 24 to 48 hours[4].

  • Validation Check: Visually inspect the vial. If all solid has dissolved, the solution is not saturated. Add more crude solid and repeat Step 2 until a solid pellet remains.

  • Isolation: Centrifuge the suspension at 5000 RPM for 10 minutes to separate the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtered aliquot and determine the equilibrium solubility via HPLC against a known calibration curve[4].

Protocol 2: Binary Solvent Recrystallization (DMF/Methanol)

This protocol utilizes a hot-filtration step as a physical validation checkpoint, ensuring that any highly insoluble byproducts or mechanical impurities are removed before nucleation begins, meaning final purity is solely a function of thermodynamic crystallization.

  • Dissolution: Suspend 2.8 g of crude 1-ethyl-6-fluoro-4-oxo-7-(1-methyl-piperazino)-1,4-dihydro-quinoline-3-carboxylic acid in 10 mL of Dimethylformamide (DMF)[2].

  • Heating: Heat the suspension to 80-90°C under continuous magnetic stirring until the solute is completely dissolved.

  • Hot Filtration (Validation Step): Rapidly filter the hot solution through a pre-warmed fritted glass funnel into a clean, heated receiving flask to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: While maintaining the solution at 70°C, slowly add 20 mL of Methanol dropwise.

  • Controlled Cooling: Cool the mixture linearly to 0-5°C at a rate of 10°C/hour. Mechanistic note: A slow cooling rate prevents the rapid precipitation that leads to the physical entrapment of mother liquor and impurities within the crystal lattice.

  • Isolation: Collect the precipitated beige crystals via vacuum filtration, wash thoroughly with cold methanol, and dry in a vacuum oven at 90-95°C to a constant weight[2].

Data Center: Solvent Selection Matrix

The following table summarizes empirical data for selecting the optimal recrystallization solvent based on the specific quinoline carboxylic acid derivative.

Compound ClassPreferred Solvent SystemTypical Yield / PurityMechanistic Rationale
Quinaldic Acid (Quinoline-2-carboxylic acid)Ethanol or Acetic acid>85% / HighSolvates the amphiphilic structure via competitive H-bonding, breaking lattice dimers[4].
Fluoroquinolone-3-carboxylic acids DMF / Methanol~84-86% / >99%DMF disrupts acid dimers; Methanol acts as a protic anti-solvent to keep amine impurities dissolved[2].
8-Methoxy-quinoline-3-carboxylic acids Methanol / Water (9:1 v/v)High / >98%Tunable dielectric constant precisely balances hydrophobic/hydrophilic solvation, preventing oiling out[1].
Thiazeto-quinoline-3-carboxylic acids AcetonitrileHigh / >99%Polar aprotic environment favors crystallization of sterically hindered derivatives without forming solvates[5].
Quinclorac (8-quinoline carboxylic acid)Acetone / WaterVariableHighly insoluble in pure non-polar organics (<1g/100mL); requires polar mixtures for dissolution[3].
References
  • European Patent Office (EP0351889A1).
  • World Intellectual Property Organization (WO 2006/004561 A1).
  • World Intellectual Property Organization (WO2005073239A1).
  • National Institutes of Health (PubChem). Quinclorac | C10H5Cl2NO2 | CID 91739.[Link]

Sources

Optimization

Technical Support Center: Preventing Decarboxylation in 2-Cyanoquinoline-4-Carboxylic Acid Processing

Welcome to the Technical Support Center for processing highly functionalized heteroaromatic carboxylic acids. This guide is specifically engineered for researchers and drug development professionals handling 2-Cyanoquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for processing highly functionalized heteroaromatic carboxylic acids. This guide is specifically engineered for researchers and drug development professionals handling 2-Cyanoquinoline-4-carboxylic acid , a compound notorious for its instability during synthesis, isolation, and storage.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the underlying physical chemistry. Carboxylic acids generally require extreme temperatures to decarboxylate[1]. However, heteroaromatic carboxylic acids are highly susceptible to protodecarboxylation under surprisingly mild conditions[2].

The quinoline core is inherently electron-deficient[3]. The addition of a cyano group (-CN) at the C2 position exerts a powerful dual electron-withdrawing effect (inductive and mesomeric). When exposed to thermal stress or specific pH environments, the molecule undergoes ionic decarboxylation. The C-C bond cleavage leaves a carbanion at the C4 position, which is exceptionally resonance-stabilized by both the quinoline nitrogen and the C2-cyano group[4].

Furthermore, processing this molecule in polar aprotic solvents (e.g., DMF, DMSO, or sulfolane) heavily stabilizes the polar transition state of CO2 extrusion, drastically accelerating the degradation rate[5].

Mechanism A 2-Cyanoquinoline-4-carboxylic acid (Intact) B Zwitterionic / Carboxylate Intermediate A->B pH Extremes or Polar Solvents C C4-Carbanion (Resonance Stabilized) B->C Thermal Stress (-CO2) D 2-Cyanoquinoline (Decarboxylated) + CO2 C->D Rapid Protonation

Fig 1: Protodecarboxylation mechanism driven by carbanion stabilization.

Frequently Asked Questions (FAQs)

Q: Why am I losing product mass during rotary evaporation? A: Concentration under vacuum often utilizes water baths set between 40–60°C. For 2-cyanoquinoline-4-carboxylic acid, sustained temperatures above 35°C—especially in the presence of protic solvents or residual acids—trigger thermal decarboxylation[1]. Maintain bath temperatures strictly below 30°C and utilize high-vacuum pumps to compensate for the lower vapor pressure.

Q: Can I purify this compound using standard silica gel chromatography? A: It is highly discouraged. Standard silica gel is slightly acidic, which can protonate the quinoline nitrogen. This forms a zwitterionic species that is highly susceptible to decarboxylation directly on the column[6]. Use reverse-phase HPLC (RP-HPLC) with a buffered mobile phase (pH 4.5–5.5).

Q: How does solvent selection impact stability during processing? A: Polar aprotic solvents like DMF, DMSO, and DMAc are notorious for facilitating the decarboxylation of heteroaromatic carboxylic acids[5]. They stabilize the transition state during CO2 extrusion. If heating is absolutely required for a downstream reaction, the carboxylic acid must be protected as an ester[6].

Troubleshooting Matrix

SymptomRoot CausePreventive Action / Solution
Vigorous bubbling during neutralization Exothermic acid/base reaction causing localized heating and spontaneous decarboxylation.Perform neutralization in an ice bath (0–5°C). Add reagents dropwise with vigorous stirring.
Product turns dark brown/black during storage Autocatalytic degradation triggered by trace moisture and ambient room temperature.Lyophilize the final product. Store at -20°C in amber vials backfilled with Argon.
Complete loss of product in DMF at 60°C Polar aprotic solvents stabilize the decarboxylation transition state[5].Switch to a less polar solvent system or protect the carboxylic acid as an alkyl ester prior to heating[6].

Quantitative Stability Data

The following table summarizes the impact of various processing environments on the stability of 2-cyanoquinoline-4-carboxylic acid.

Processing Temperature (°C)Solvent SystempH EnvironmentEstimated Half-Life (t½)Decarboxylation Risk
25°C MeOH / H₂O5.0 (Buffered)> 30 daysLow
40°C MeOH / H₂O2.0 (Acidic)~ 14 hoursModerate
60°C DMFN/A< 45 minsCritical
80°C DMSON/A< 5 minsQuantitative Loss

Standard Operating Procedures (SOPs)

Workflow Step1 1. Reaction Quenching (Ice bath 0-5°C) Step2 2. pH Adjustment (Buffer to pH 4.5-5.5) Step1->Step2 Step3 3. Solvent Extraction (Use EtOAc/DCM, avoid DMF) Step2->Step3 Step4 4. Concentration (Rotary evap < 30°C) Step3->Step4 Step5 5. Storage (Lyophilize, -20°C, Argon) Step4->Step5

Fig 2: Optimized low-temperature processing workflow to prevent decarboxylation.

Protocol A: Low-Temperature Isolation & Self-Validating Workup

Use this protocol to safely extract and isolate the free carboxylic acid from a crude reaction mixture.

  • Thermal Quenching: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to drop to 0–5°C.

  • pH Adjustment: Slowly add cold 1M Sodium Acetate buffer (pH 5.0) dropwise while maintaining vigorous stirring. Do not use strong bases (NaOH) or strong acids (HCl) to avoid localized exothermic spikes.

  • Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid using highly polar solvents.

  • Self-Validation (LC-MS Check): Before proceeding to concentration, take a 10 µL aliquot of the organic layer, dilute in cold Acetonitrile, and run a rapid LC-MS (UV 254 nm).

    • Success Criteria: A dominant peak at m/z 199 [M+H]⁺ confirms the intact acid. A peak at m/z 155[M+H]⁺ indicates decarboxylation has occurred. Proceed only if the 199/155 ratio is > 95:5.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate using a rotary evaporator. Critical: The water bath must not exceed 30°C. Use a high-vacuum pump (< 10 mbar) to facilitate evaporation.

  • Storage: Lyophilize the resulting solid to remove trace moisture. Store at -20°C under an Argon atmosphere.

Protocol B: Esterification for Downstream Processing

If downstream synthetic steps require heating (>40°C) or the use of polar aprotic solvents, the carboxylic acid must be protected as an ester[6]. Esters cannot form the carboxylate anion required for this specific ionic decarboxylation pathway.

  • Activation: Dissolve 2-cyanoquinoline-4-carboxylic acid in cold DCM (0°C). Add 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP. Stir for 15 minutes at 0°C.

  • Esterification: Add 1.5 equivalents of anhydrous Methanol (or Ethanol). Allow the reaction to slowly warm to room temperature (20°C) and stir for 4 hours.

  • Self-Validation (TLC Check): Run a TLC (Hexanes:EtOAc 1:1). The highly polar baseline spot (free acid) should disappear, replaced by a higher Rf spot (ester).

  • Workup: Wash the organic layer with cold 5% citric acid, followed by cold brine. Dry, filter, and concentrate. The resulting ester is thermally stable and can be safely processed in DMF/DMSO at elevated temperatures.

References

  • Advancements in double decarboxylative coupling reactions of carboxylic acids - Royal Society of Chemistry (RSC). Available at:[Link][7]

  • Decarboxylation - Organic Chemistry Portal. Available at: [Link][2]

  • Decarboxylation - Wikipedia. Available at:[Link][1]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane - ResearchGate. Available at: [Link][5]

  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. Available at: [Link][4]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Hydrolysis of Quinoline Nitriles

Welcome to the Advanced Technical Support Center for quinoline nitrile hydrolysis. The transformation of quinoline nitriles (Ar-CN) to quinoline carboxamides (Ar-CONH₂) or carboxylic acids (Ar-COOH) is notoriously prone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoline nitrile hydrolysis. The transformation of quinoline nitriles (Ar-CN) to quinoline carboxamides (Ar-CONH₂) or carboxylic acids (Ar-COOH) is notoriously prone to chemoselectivity issues. The basicity of the quinoline nitrogen, combined with the electron-deficient nature of the heteroaromatic ring, creates a highly reactive environment where over-hydrolysis, decarboxylation, and nucleophilic aromatic substitution (SNAr) frequently outcompete the desired pathway[1].

This guide provides diagnostic tools, mechanistic troubleshooting, and self-validating protocols to help you achieve absolute control over your reaction selectivity.

Mechanistic Pathway & Diagnostic Mapping

To troubleshoot side reactions, we must first isolate where the synthetic divergence occurs. The diagram below maps the logical flow of quinoline nitrile hydrolysis and the specific inflection points where side reactions dominate.

Pathway A Quinoline Nitrile B Quinoline Carboxamide (Target) A->B Selective Catalysis E SNAr / N-Oxide Byproducts A->E Harsh Base / Excess H2O2 C Quinoline Carboxylic Acid (Over-hydrolysis) B->C Excess Time / Temp D Decarboxylated Quinoline C->D Thermal Degradation

Logical mapping of quinoline nitrile hydrolysis pathways and associated side reactions.

Quantitative Comparison of Hydrolysis Methodologies

Selecting the correct initial conditions is the most effective way to bypass side reactions. The table below summarizes the operational parameters and risk profiles of standard methodologies.

MethodologyReagents / CatalystTemp / TimeTypical YieldPrimary Risk / Side Reaction
Mild Heterogeneous Acid Kaolin-supported H₂SO₄, H₂OReflux / 24 h55–80%Incomplete conversion[2]
Alpha-Effect Nucleophile H₂O₂, NaOH (aq)0–20°C / 1–4 h50–75%N-oxidation, SNAr (if halogenated)[3]
Microwave-Assisted Basic PEG-400, NaOH (aq)MW / 2–10 min>80%Over-hydrolysis to carboxylic acid

Troubleshooting & FAQs (Mechanistic Deep-Dive)

Q1: How do I arrest the hydrolysis at the carboxamide stage without forming the carboxylic acid? A1: The transition from nitrile to amide is typically slower than the hydrolysis of the amide to the carboxylic acid under standard aqueous conditions. To invert this kinetic relationship, you must utilize the "alpha-effect." By using basic hydrogen peroxide (H₂O₂/NaOH), you generate the hydroperoxide anion (HOO⁻). This species is a vastly superior nucleophile compared to the hydroxide ion (OH⁻) and attacks the electrophilic nitrile carbon rapidly at low temperatures[3]. Because HOO⁻ is a poor nucleophile for amide bond cleavage, the reaction stalls at the carboxamide stage. Validation Tip: Keep the reaction strictly below 20°C. If the temperature spikes, the peroxide decomposes, leaving OH⁻ to drive over-hydrolysis.

Q2: I am hydrolyzing a 2-chloro-3-quinolinecarbonitrile, but mass spectrometry shows a loss of 19 Da (Cl → OH). How do I prevent this? A2: You are observing Nucleophilic Aromatic Substitution (SNAr). The quinoline nitrogen acts as a powerful electron-withdrawing group, severely depleting electron density at the C2 and C4 positions[1]. When you expose this substrate to aqueous NaOH, the hydroxide ion attacks the activated C2 position, displacing the chloride ion. Solution: You must abandon basic conditions entirely. Switch to a mild, heterogeneous acidic catalyst, such as Kaolin-supported sulfuric acid, which selectively hydrates the nitrile in neutral/mildly acidic water without providing a strong nucleophile to attack the ring[2].

Q3: During the hydrolysis of 4-quinolinecarbonitrile, my yield is exceptionally low, and I detect unsubstituted quinoline in the GC-MS. What is happening? A3: Your substrate is undergoing over-hydrolysis to 4-quinolinecarboxylic acid, followed immediately by thermal decarboxylation. Quinoline-2-carboxylic and 4-carboxylic acids are highly susceptible to decarboxylation because they form highly stable zwitterionic or ylide intermediates upon heating in aqueous media[4]. Solution: You must lower the reaction temperature and avoid prolonged heating. If acidic reflux is required, monitor the reaction strictly via HPLC and quench the moment the nitrile is consumed to prevent the formation of the unstable carboxylic acid.

Q4: I am using the H₂O₂/NaOH method, but I am isolating a highly polar byproduct with a +16 Da mass shift. What is this? A4: This is the quinoline N-oxide. The basic quinoline nitrogen is highly susceptible to oxidation by excess hydrogen peroxide. Solution: Strictly limit H₂O₂ to 1.2–1.5 equivalents, maintain the temperature at 0°C during addition, and crucially, quench the reaction with a reducing agent (like sodium thiosulfate) immediately after the nitrile is consumed to destroy residual peroxide[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols feature built-in validation checkpoints.

Protocol S1 1. Substrate Dissolution (Solvent Selection) S2 2. Reagent Addition (Temp < 20°C) S1->S2 S3 3. Reaction Monitoring (TLC/HPLC Aliquots) S2->S3 S4 4. Targeted Quenching (pH 7 Neutralization) S3->S4 S5 5. Product Isolation (Extraction/Filtration) S4->S5

Standardized self-validating workflow for the selective hydrolysis of quinoline nitriles.

Protocol A: Alpha-Effect Hydrolysis (For Non-Halogenated Substrates)

Target: Rapid conversion to carboxamide using basic peroxide[3].

  • Dissolution: Dissolve the quinoline nitrile (1.0 eq) in a mixture of Ethanol/DMSO (4:1 v/v) to ensure complete solubility. Cool the flask to 0°C in an ice bath.

  • Activation: Add 2.0 M aqueous NaOH (1.1 eq) dropwise.

  • Peroxide Addition (Critical Step): Slowly add 30% aqueous H₂O₂ (1.5 eq) dropwise over 15 minutes. Maintain the internal temperature below 5°C to prevent N-oxidation.

  • Validation Checkpoint (Monitoring): Stir at 10–15°C. Pull a 10 µL aliquot every 30 minutes, quench into acetonitrile, and analyze via HPLC. The reaction is complete when the nitrile peak area is <2%. If the carboxylic acid peak exceeds 5%, proceed to Step 5 immediately.

  • Quenching: Add a saturated aqueous solution of Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide, preventing post-reaction N-oxidation.

  • Isolation: Adjust the pH to exactly 7.0 using 1 M HCl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Heterogeneous Acid Hydrolysis (For SNAr-Sensitive Substrates)

Target: Chemoselective hydration of halogenated quinoline nitriles without displacing ring halogens[2].

  • Catalyst Preparation: Ensure the Kaolin-supported H₂SO₄ catalyst is freshly prepared and dried to guarantee consistent surface acidity.

  • Reaction Setup: Suspend the halogenated quinoline nitrile (4 mmol) in distilled water (10 mL). Add the Kaolin-supported H₂SO₄ catalyst (20% w/w relative to substrate).

  • Thermal Activation: Heat the suspension to a gentle reflux (approx. 100°C).

  • Validation Checkpoint (Monitoring): Because this is a heterogeneous mixture, pull an aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via TLC/HPLC. Reflux for 12–24 hours until conversion plateaus[2].

  • Quenching & Filtration: Cool the mixture to room temperature. Filter the reaction mixture through a Celite pad to remove the Kaolin catalyst. Wash the pad with ethyl acetate.

  • Neutralization (Critical Step): Carefully neutralize the aqueous filtrate to exactly pH 7.0 using saturated NaHCO₃. Causality: Exact neutralization is required to prevent the newly formed carboxamide from slowly hydrolyzing to the carboxylic acid during the extraction phase[2].

  • Isolation: Extract the neutralized aqueous layer with Ethyl Acetate, dry, and concentrate to yield the pure halogenated quinoline carboxamide.

References

  • "Natural Kaolin Supported Sulfuric Acid as an Efficient Catalyst for Selective Hydrolysis of Nitriles to Amides", ResearchGate. URL:[Link]

  • "Synthesis and preliminary studies of a novel negative allosteric modulator [11C]QCA for imaging of metabotropic glutamate receptor 2", PubMed Central. URL:[Link]

  • "Product Class 3: Quinolines", Thieme E-Books & E-Journals. URL:[Link]

  • "Microwaves in Organic Synthesis | Chemical Reactions", Scribd. URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 2-position substitution of quinoline

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in medicinal chemistry and materials science: overcoming steric and electronic barriers during the 2-position substitution of quinoline.

The C2 position of quinoline is adjacent to the nitrogen atom. This proximity creates a dual challenge: the nitrogen lone pair readily coordinates with and poisons transition metal catalysts, while the spatial bulk of the nitrogen atom (and any coordinating metals) creates severe steric hindrance against incoming nucleophiles or cross-coupling partners.

Below, you will find field-proven troubleshooting guides, causal explanations for reaction failures, quantitative data summaries, and self-validating protocols to bypass these bottlenecks.

Section 1: Troubleshooting FAQs

Q1: My Suzuki-Miyaura cross-coupling between 2-chloroquinoline and a bulky ortho-substituted aryl boronic acid is stalling at 10% conversion. How do I force the reaction to completion?

The Causality: The failure is likely occurring at the reductive elimination step of the catalytic cycle. While 2-chloroquinoline undergoes oxidative addition relatively well with standard palladium catalysts, the resulting Pd(II) intermediate is highly sterically congested. When a bulky aryl boronic acid transmetalates, the two bulky groups (the quinoline ring and the ortho-substituted aryl ring) struggle to couple and eliminate from the metal center[1]. The Solution: You must switch to a bulky, electron-rich biaryl monophosphine ligand, such as XPhos or JohnPhos (Buchwald ligands).

  • Why it works: It seems counterintuitive to add a bulky ligand to a sterically hindered system, but the massive steric bulk of XPhos actually forces the two coupling partners closer together on the Pd center, mechanically squeezing them out to accelerate reductive elimination. Furthermore, the electron-rich nature of the dicyclohexylphosphine moiety accelerates the initial oxidative addition into the deactivated C-Cl bond[2].

Q2: I am trying to directly alkylate the C2 position of an unfunctionalized quinoline using nucleophilic alkylation, but I only get recovered starting material. What is the alternative?

The Causality: Nucleophilic attack at the C2 position is highly sensitive to steric hindrance and requires breaking the aromaticity of the ring prior to oxidation. The Solution: Pivot to a Minisci-type reaction (radical C-H alkylation)[3].

  • Why it works: Carbon-centered radicals are highly reactive, charge-neutral (or slightly nucleophilic) species that are far less sensitive to steric hindrance than traditional carbanions. By protonating the quinoline with a Brønsted acid (or activating it with a Lewis acid like Zn(OTf)₂), you lower the LUMO of the heterocycle, making the C2 and C4 positions highly electrophilic[4]. The radical will preferentially attack the C2 position due to favorable orbital overlap. Modern photoredox Minisci protocols eliminate the need for harsh stoichiometric oxidants and high heat[5].

Q3: I want to perform a direct C-H arylation on quinoline using a Palladium catalyst, but the catalyst precipitates as a black solid (Pd black) almost immediately. How do I protect the catalyst?

The Causality: The basic nitrogen lone pair of the quinoline ring is strongly coordinating. It binds to the active Pd(0) or Pd(II) species, displacing the carefully chosen ligands, poisoning the catalyst, and leading to aggregation (Pd black)[6]. The Solution: Utilize the Quinoline N-oxide activation strategy [7].

  • Why it works: Oxidizing the quinoline to an N-oxide serves a dual purpose. First, the oxygen atom blocks the nitrogen lone pair, preventing catalyst poisoning. Second, the highly electronegative oxygen dramatically increases the acidity of the adjacent C2-H bond, facilitating rapid and regioselective palladation (C-H activation) specifically at the 2-position[6]. Post-reaction, the N-oxide can be easily reduced back to the quinoline using PCl₃ or via deoxygenative coupling[8].

Section 2: Decision Logic & Workflow Visualization

G Start Target: 2-Position Substitution CheckSub Is the Quinoline Pre-functionalized? Start->CheckSub PreFunc Yes (e.g., 2-Chloro) CheckSub->PreFunc Halogenated UnFunc No (Direct C-H) CheckSub->UnFunc Unsubstituted CrossCoupling Pd-Catalyzed Cross-Coupling PreFunc->CrossCoupling Buchwald Use Bulky Ligands (XPhos, JohnPhos) to force elimination CrossCoupling->Buchwald SubstType Type of Substitution? UnFunc->SubstType Alkyl Alkyl Group SubstType->Alkyl Aryl Aryl/Heteroaryl SubstType->Aryl Minisci Photoredox Minisci Reaction Alkyl->Minisci Radical Generates Radicals that bypass sterics Minisci->Radical NOxide N-Oxide Activation Aryl->NOxide CHAct Blocks N-coordination Activates C2-H NOxide->CHAct

Decision matrix for overcoming C2 steric hindrance in quinolines.

Section 3: Quantitative Comparison of C2-Substitution Strategies

The following table summarizes the operational parameters for the three primary methodologies used to overcome C2 steric and electronic barriers.

StrategyIdeal SubstrateReagents / CatalystRegioselectivity (C2:C4)Steric ToleranceKey Advantage
Minisci Alkylation Unfunctionalized QuinolineAlkyl halide/Redox ester, Photocatalyst (e.g., Ir/Ru), Light, AcidHigh (often >10:1 for C2 if C4 is blocked, or vice versa)Excellent (Radicals easily access hindered sites)No pre-functionalization required; mild room-temperature conditions[5][9].
N-Oxide C-H Activation Quinoline N-OxidePd(OAc)₂, Ag₂CO₃, Aryl halide/boronic acidExclusive to C2 Moderate to GoodCompletely prevents catalyst poisoning; highly predictable regiochemistry[6].
Buchwald-Hartwig / Suzuki 2-ChloroquinolinePd₂(dba)₃, XPhos/JohnPhos, Base (e.g., K₃PO₄)N/A (Directed by Halogen)Good (Requires bulky ligands to force reductive elimination)Industry standard for C-C and C-N bond formation; massive commercial library of coupling partners[1].

Section 4: Validated Experimental Protocols

Protocol A: Photoredox Minisci C2-Alkylation (Self-Validating System)

This method utilizes an electron donor-acceptor (EDA) complex or photoredox catalyst to generate alkyl radicals that bypass steric hindrance.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoline (0.5 mmol, 1.0 equiv), the alkyl radical precursor (e.g., redox-active ester or alkyl halide, 0.75 mmol, 1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%)[5].

  • Activation: Add a Brønsted acid (e.g., TFA, 0.5 mmol, 1.0 equiv) to protonate the quinoline. Self-Validation Check: The solution should slightly darken, indicating the lowering of the quinoline LUMO and potential EDA complex formation.

  • Solvent & Degassing: Add 5 mL of anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (which quenches radicals).

  • Irradiation: Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 16-24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract with EtOAc (3 x 10 mL). Self-Validation Check: TLC (Hexanes:EtOAc 3:1) under UV (254 nm) should show the disappearance of the starting quinoline and the appearance of a new, less polar fluorescent spot (the alkylated product).

Minisci RadPre Alkyl Halide / Redox Ester Radical Carbon Radical (Sterically Unhindered) RadPre->Radical SET Photo Photocatalyst + Blue Light Photo->Radical Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2 Quin Protonated Quinoline Quin->Intermediate Product C2-Alkyl Quinoline Intermediate->Product Deprotonation & Oxidation

Photoredox Minisci reaction radical generation and C2-addition logic.

Protocol B: C2-Selective C-H Arylation via Quinoline N-Oxide

This protocol utilizes the N-oxide to block the nitrogen lone pair and activate the C2 position for palladium insertion.

  • N-Oxidation (Pre-step): Dissolve quinoline in DCM and treat with m-CPBA (1.2 equiv) at 0 °C to RT for 4 hours. Wash with 1M NaOH to remove m-CBA. Self-Validation Check: The N-oxide will be significantly more polar on TLC than the starting quinoline.

  • Catalyst Loading: In a sealed tube, combine Quinoline N-oxide (0.5 mmol), Aryl Boronic Acid (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv)[6].

  • Reaction: Add 3 mL of 1,4-dioxane. Heat the mixture to 110 °C for 12 hours. Self-Validation Check: The formation of a silver mirror or black precipitate (Ag(0)) on the flask walls confirms that the Ag₂CO₃ is successfully acting as the terminal oxidant to regenerate Pd(II).

  • Deoxygenation (Optional One-Pot): To remove the N-oxide post-coupling, cool the vessel to 0 °C, add PCl₃ (1.5 equiv), and stir for 2 hours[6]. Quench carefully with ice water.

NOxide Q Quinoline Ox m-CPBA Oxidation Q->Ox QNO Quinoline N-Oxide (C2 Activated) Ox->QNO Pd Pd(OAc)2, Ag2CO3 Aryl-B(OH)2 QNO->Pd C2QNO C2-Aryl Quinoline N-Oxide Pd->C2QNO C-H Activation Red PCl3 Reduction C2QNO->Red Final C2-Aryl Quinoline Red->Final Deoxygenation

Mechanistic pathway of C2-selective functionalization via Quinoline N-oxide.

Protocol C: Suzuki-Miyaura Coupling of 2-Chloroquinoline with Bulky Ligands

Forcing reductive elimination using spatial constraints.

  • Reagent Assembly: In a glovebox or under strict Schlenk conditions, charge a vial with 2-chloroquinoline (0.5 mmol), a sterically hindered aryl boronic acid (0.75 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (1.5 mmol)[1].

  • Solvent: Add 4 mL of a degassed Toluene/H₂O (10:1) mixture. Causality Note: The small amount of water is critical; it dissolves the base and accelerates the transmetalation step by forming a reactive boronate complex.

  • Heating: Seal the vial and heat at 100 °C for 16 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts, eluting with EtOAc. Concentrate and purify via flash chromatography.

Section 5: References

  • Dong Daoqing, Sun Yuanyuan, Li Guanghui, Yang Huan, Wang Zuli, Xu Xinming. "Recent Progress in the Functionalization of Quinoline N-Oxide". Chinese Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5LMGlc_cr6P7ga5AlzF6tw8GshEls47MPe6T231_0bl3UXK-bXpvJxAVusl9LctgBegvtFeAyzHatKrKrkxQGoZ_omfhaGdxRk_H1kZb8nw2ltfUWZiheO3vdMWdvj5aIuxAAJTI8cMLtZ6xQVTbhDILgtPwEcKXOrB3hdl-fNt7V2ZKQQvQy]

  • "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDcbzuSc0YD7XUdudznqLnTa2K5sgxoIQMZ5T8GYDK-dfkedhku1_IiXRqc-qmdmu_UwN54CmSuF0nEjcGGfV3Gg_sIGCloci8loWG_qNEayLALlTkU2RRmtY_Enouk_QMEYNF]

  • "A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation". National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTdaqwbnzAipSSuAmdD4hl5arn4zumxbRVegHgyPKJTbj5yhu2ln2-A0mJmVlnHDCRmlXsyjcrdDNSP6aB2-tb8soZRhlZVp-SwCmqdn7kmfN3fcEljtENAh1nQasBt2q0dUNJpSSzhFcyl44=]

  • "Recent Advances in Minisci-Type Reactions". SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRRGd0HivD6z2nWwJPHPh6aJWay5hsRClzocQpyQGVXQqcMIHO57-K7M1u7HHtuwPB0JGtQ74lwjUQLZvPn39uLrqfp1CKW9TIhzlU0a9wl7AipbZzHdWvkGn-1MxnNt_Cj3eklN8loSVG2i85pfRRCsD4RT6B0AlVMXJy8Cn6qpZ1NrdybFLL9blXeQ==]

  • "General electrochemical Minisci alkylation of N-heteroarenes with alkyl halides". Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOYSMf3FJZxGgQWyMtkZNQiHWq9gPlKWpbpKrFDobqUdlPKqcWsNH6xoa0GFM7MMT9K4z_ptDt8OegifmrRtqgMKfQby_oXmIEZpkz2RFhQ1vjOZNOnxwhq8R7OW2ZDbCgRCv8n85Asr7HPgsMK81sIVtIq6kESTxh]

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  • "Technical Support Center: Optimization of Suzuki Coupling for 2-chloroquinoline". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyR8ZTCFZEakwlI9Cf9cqqYa8GH2-WSmZdWvsBp6XCuPvGJNLUGzKN9jUeE158bL6f0_qFWMlLZ6tMkux6fGOm1Er3VQouBQJEG6PqvD5-FlpSbOrDT0KDVYypFGjPZpthst1u2-idDLnxVubyBLZuRDHXrDgEoF4o9gm3aCd33UZI5CSCSGo3Z08gaVs6a2qrmqeblej8sIv4cTpWZdIVpygNmVLtg5NuJ58jKl9tUVgNQVb5]

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Troubleshooting

Technical Support Center: Troubleshooting Quinoline Synthesis &amp; Purification

Welcome to the Application Scientist Support Portal. The synthesis of quinoline scaffolds—whether via the Skraup, Friedländer, Doebner-Miller, or Combes methods—is a cornerstone of medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of quinoline scaffolds—whether via the Skraup, Friedländer, Doebner-Miller, or Combes methods—is a cornerstone of medicinal chemistry. However, isolating the pure quinoline derivative from unreacted starting materials (specifically anilines and highly reactive carbonyls) is a notorious bottleneck.

As a Senior Application Scientist, I frequently consult on workflows where standard silica gel chromatography or simple aqueous workups fail. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity quinoline isolation without compromising yield.

Part 1: The Mechanistic Challenge of Quinoline Purification

To purify a reaction mixture effectively, we must first understand the physicochemical logic of the contaminants.

The pKa Dilemma: A common mistake in quinoline purification is attempting to separate unreacted aniline from the quinoline product using a standard acid-base extraction. This approach almost always fails. The causality lies in their nearly identical basicities: the conjugate acid of aniline has a pKa of ~4.6, while the conjugate acid of quinoline has a pKa of ~4.85 [1]. Because the difference is merely ~0.25 pKa units, selective protonation in a separatory funnel is thermodynamically impossible. Both compounds will co-extract into the aqueous layer upon acidification, and co-precipitate upon basification.

The Carbonyl Polymerization Risk: In methods like the Friedländer or Doebner-Miller synthesis, unreacted aldehydes or α,β -unsaturated ketones are left in the crude mixture. These electrophiles are highly prone to polymerization or streaking on acidic silica gel, drastically reducing the isolated yield of the target quinoline [2].

To bypass these fundamental chemical hurdles, we must abandon simple pH tuning and instead employ chemoselective scavenging and derivatization .

Part 2: Troubleshooting FAQs

Q1: My quinoline product is contaminated with unreacted aniline, and acid-base extraction isn't working. What is the best alternative?

A: Because of the pKa overlap, you must rely on the nucleophilicity of the primary amine rather than its basicity. The most efficient method is the use of a polymer-bound scavenger resin , such as PS-Isocyanate (polystyrene methylisocyanate). The isocyanate group selectively reacts with the primary amine of the unreacted aniline to form a stable, covalent urea linkage bound to the resin backbone [3]. Since the quinoline nitrogen is part of an aromatic ring and lacks primary amine nucleophilicity, it remains completely unreacted. The resin is then simply filtered away, leaving pure quinoline in the filtrate [4].

Q2: I am scaling up my reaction. Are scavenger resins viable for larger batches, or will solvent swelling become an issue?

A: Yes, they are highly scalable if you choose the right resin architecture. Standard PS-Isocyanate (1% cross-linked) requires solvents like dichloromethane (DCM) or dichloroethane (DCE) to swell the polymer matrix and expose the reactive sites [3]. If you are working in restricted volumes or non-swelling solvents, switch to MP-Isocyanate (Macroporous Isocyanate) . The highly cross-linked macroporous backbone provides access to reactive sites through a permanent pore network, eliminating the need for solvent swelling and resulting in faster reaction times and higher recoveries at scale [5].

Q3: How do I remove unreacted aliphatic or aromatic aldehydes from my Friedländer synthesis without running a column?

A: You can utilize a modified liquid-liquid extraction based on sodium bisulfite adduct formation . When treated with saturated aqueous sodium bisulfite ( NaHSO3​ ), the unreacted aldehyde undergoes nucleophilic addition to form an α -hydroxy sulfonate salt (a bisulfite adduct) [6]. This adduct is highly ionic and partitions exclusively into the aqueous layer. The critical trick to making this work efficiently is adding a water-miscible organic solvent (like DMF or Methanol) to the biphasic mixture to increase interfacial contact, which drives the adduct formation to completion in seconds [7].

Part 3: Experimental Protocols

Protocol A: Scavenging Unreacted Aniline using PS-Isocyanate Resin

This protocol is a self-validating system: the absence of primary amines can be confirmed via a simple ninhydrin stain post-filtration.

  • Preparation: Dissolve the crude quinoline mixture (containing unreacted aniline) in an appropriate swelling solvent, preferably DCM or DCE (approx. 10 mL per gram of crude).

  • Resin Addition: Add 2.5 to 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of unreacted aniline [3].

  • Incubation: Agitate the mixture gently at room temperature (20 °C) for 1 to 16 hours. Note: For highly hindered anilines, heating to 60 °C or switching to MP-Isocyanate may be required to drive the reaction to completion [5].

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2–3 column volumes of DCM to ensure all non-covalently bound quinoline product is eluted.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the aniline-free quinoline.

Protocol B: Liquid-Liquid Bisulfite Extraction for Aldehyde Removal

Ideal for removing unreacted starting materials from Friedländer condensations.

  • Solvation: Dissolve the crude reaction mixture in 10 mL of a water-miscible solvent (e.g., Dimethylformamide or Methanol) [8]. Transfer to a separatory funnel.

  • Adduct Formation: Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ). Stopper the funnel and shake vigorously for 30 to 60 seconds. Vent frequently [7].

  • Phase Separation: Add 25 mL of a water-immiscible solvent (e.g., Hexanes or 10% Ethyl Acetate/Hexanes) and 25 mL of deionized water. Shake vigorously, then allow the layers to separate [8].

  • Isolation: Drain the lower aqueous layer (which now contains the water-soluble aldehyde-bisulfite salt).

  • Washing & Drying: Wash the organic layer three times with deionized water to remove residual DMF/MeOH and bisulfite. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the purified quinoline.

Part 4: Mandatory Visualization

Below are the logical workflows for both purification strategies, illustrating the phase separations and chemical logic.

G A Crude Mixture (Quinoline + Aniline) B Add PS-Isocyanate Resin (2-3 equiv) in DCM A->B C Incubate with Agitation (1-16 h, 20°C) B->C D Sintered Glass Filtration C->D E Resin-Bound Urea (Solid Phase - Discard) D->E Retained on Filter F Filtrate (Liquid Phase - Pure Quinoline) D->F Eluted Product

Workflow for chemoselective aniline removal using PS-Isocyanate scavenger resin.

G A Crude Mixture (Quinoline + Aldehyde) B Add DMF/MeOH + Sat. NaHSO3(aq) A->B C Nucleophilic Addition (Forms Bisulfite Adduct) B->C D Add Immiscible Solvent (e.g., Hexanes/EtOAc) C->D E Phase Separation D->E F Aqueous Layer (Aldehyde-Bisulfite Salt) E->F Drain G Organic Layer (Pure Quinoline) E->G Retain & Dry

Chemical logic and phase separation workflow for bisulfite extraction of unreacted aldehydes.

Part 5: Quantitative Data Presentation

The following table summarizes the comparative efficiency of different purification strategies based on the physicochemical properties of the contaminants.

Contaminant TypePurification StrategyReagent / MaterialTime RequiredAvg. Removal EfficiencyScalability
Primary Aniline Scavenger Resin (Swelling)PS-Isocyanate (1% cross-linked)1 - 16 hours>95% (at 20°C)Moderate (Requires DCM/DCE)
Primary Aniline Scavenger Resin (Macroporous)MP-Isocyanate< 1 hour>99% (at 20°C)High (Solvent independent)
Sterically Hindered Aniline Scavenger Resin (Heated)MP-Isocyanate1 hour (at 60°C)~92%High
Aliphatic Aldehyde Liquid-Liquid ExtractionSat. NaHSO3​
  • DMF
~5 mins>98%High
Aromatic Aldehyde Liquid-Liquid ExtractionSat. NaHSO3​
  • MeOH
  • ~5 mins>95%High

    References

    • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). Available at:[Link]

    • Friedländer synthesis of quinolines. ResearchGate. Available at:[Link]

    • PS-Isocyanate: Nucleophile Scavenger. Biotage. Available at: [Link]

    • Argonaut Quest Training Workshop 2. Artisan Technology Group. Available at: [Link]

    • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage. Available at: [Link]

    • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. Available at: [Link]

    • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (PMC). Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    HPLC Method Development for Purity Analysis of Cyanoquinolines: A Comparative Guide

    Cyanoquinolines, such as the irreversible HER2/EGFR inhibitor neratinib, represent a critical class of targeted antineoplastic agents. Due to their complex synthetic pathways, active pharmaceutical ingredients (APIs) in...

    Author: BenchChem Technical Support Team. Date: March 2026

    Cyanoquinolines, such as the irreversible HER2/EGFR inhibitor neratinib, represent a critical class of targeted antineoplastic agents. Due to their complex synthetic pathways, active pharmaceutical ingredients (APIs) in this class are prone to a variety of process-related impurities and degradation products. Ensuring the safety and efficacy of these drugs requires highly sensitive, stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

    This guide objectively compares stationary phase chemistries and mobile phase strategies for the purity analysis of cyanoquinolines, utilizing neratinib as a representative model. By examining the mechanistic causality behind chromatographic behavior, we provide a robust, self-validating framework for method development.

    Mechanistic Causality in Chromatographic Selection

    Cyanoquinolines present unique chromatographic challenges. Their molecular architecture typically features a rigid, planar quinoline core, a basic nitrogen atom, and a strongly electron-withdrawing cyano group.

    Stationary Phase (Column) Selection
    • Standard C18 Columns: While C18 columns provide excellent hydrophobic dispersion, they often struggle with the basic quinoline nitrogen. Secondary interactions between the basic amine and unendcapped residual silanols on the silica support frequently lead to peak tailing.

    • Phenyl-Hexyl Columns: Because the cyanoquinoline core is electron-deficient, it acts as a strong π -acceptor. Phenyl-hexyl stationary phases act as π -donors, creating highly specific π−π interactions. This alternative selectivity is vastly superior for resolving closely eluting aromatic positional isomers—a common synthetic impurity in cyanoquinolines.

    • Polar-Embedded Columns: Columns with an embedded amide or ether group create a localized hydrogen-bonding network that effectively shields residual silanols. This eliminates the need for aggressive ion-pairing reagents, providing excellent peak symmetry for basic compounds.

    Selectivity API Cyanoquinoline API (Electron-Deficient Aromatic, Basic Nitrogen) C18 Standard C18 (Hydrophobic Dispersion) API->C18 Phenyl Phenyl-Hexyl (π-π Interactions) API->Phenyl Polar Polar-Embedded (Silanol Shielding) API->Polar Out1 Risk of Peak Tailing (Secondary Silanol Interactions) C18->Out1 Out2 Optimal Resolution for Aromatic Positional Isomers Phenyl->Out2 Out3 Excellent Peak Symmetry for Basic Amines Polar->Out3

    Mechanistic causality of stationary phase selection for cyanoquinoline derivatives.

    Mobile Phase and pH Control

    The pKa of the quinoline nitrogen dictates its ionization state. To prevent peak splitting and retention time shifts, the mobile phase pH must be maintained at least two units away from the pKa. Utilizing an acidic modifier, such as 0.1% formic acid or a monopotassium phosphate buffer (pH ~2.5–3.0), ensures the basic nitrogen is fully protonated. This locks the analyte into a single ionic state, ensuring robust retention and sharp peak shapes, as demonstrated in 1[1].

    Comparative Performance Data

    To objectively evaluate these alternatives, we compare the chromatographic performance of three distinct column chemistries for the purity analysis of neratinib. The data highlights how stationary phase selection directly impacts critical system suitability parameters.

    Table 1: Comparative Column Performance for Neratinib Purity Analysis

    Stationary PhaseRetention Time (min)Tailing Factor (USP)Theoretical Plates ( N )Resolution (Critical Pair)Primary Interaction Mechanism
    Standard C18 4.261.245,2001.6Hydrophobic dispersion
    Phenyl-Hexyl 4.851.107,8002.4Hydrophobic + π−π
    Polar-Embedded 3.901.056,5001.9H-bonding + Silanol shielding
    (Note: Data synthesized from typical validated parameters for neratinib across multiple stationary phases.)

    Table 2: Method Validation Summary (ICH Q2(R2) Guidelines)

    ParameterAcceptance CriteriaObserved Result (Neratinib)
    Linearity Range R2>0.998 7 - 42 µg/mL ( R2=0.999 )
    Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.007% - 0.010%
    Method Precision (%RSD) ≤2.0% 1.34% (Intraday)
    Accuracy (Recovery) 98.0% - 102.0%99.94% - 100.26%

    Self-Validating Experimental Protocol

    A robust analytical method must be a self-validating system. The following step-by-step protocol for cyanoquinoline impurity profiling incorporates built-in System Suitability Testing (SST) and forced degradation to guarantee data integrity before any sample is quantified.

    Phase 1: Preparation of Solutions
    • Mobile Phase A: Prepare a 0.1% formic acid solution in MS-grade water.

      • Causality: The low pH (~2.7) ensures complete protonation of the cyanoquinoline basic nitrogen, eliminating mixed-mode retention and peak tailing.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Diluent: Use a 60:40 (v/v) mixture of Mobile Phase A and B.

    • Standard Preparation: Dissolve the cyanoquinoline API (e.g., neratinib maleate) in the diluent to achieve a working concentration of 30–180 µg/mL.

      • Causality: This concentration range is proven to fall within the 2 for UV detection at 215–217 nm[2].

    Phase 2: System Suitability Testing (The Gatekeeper)

    Before analyzing unknown samples, the system must prove its resolving power.

    • Inject a resolution mixture containing the API spiked with its most closely eluting impurity (e.g., Impurity E for neratinib) at the3[3].

    • Self-Validation Criteria: The run is only valid if:

      • Resolution ( Rs​ ): > 1.5 between the API and the critical impurity. Causality: Ensures baseline separation for accurate integration.

      • Theoretical Plates ( N ): > 5000 for the API peak. Causality: Confirms column efficiency has not degraded.

      • Tailing Factor ( As​ ): < 2.0. Causality: Verifies that secondary silanol interactions are successfully suppressed[3].

    Phase 3: Stability-Indicating Verification (Forced Degradation)

    To prove the method is truly "stability-indicating," the API must be intentionally degraded, and the method must successfully resolve the parent peak from all degradation products.

    • Acid/Base Hydrolysis: Treat 5 mL of the API stock with 1 mL of 0.1N HCl (or 0.1N NaOH). Heat at 60°C for 2 hours, neutralize, and dilute to volume.

    • Oxidation: Treat the API stock with 3% H2​O2​ at room temperature for 2 hours.

    • Analysis: Inject the stressed samples.

      • Causality: Cyanoquinolines are generally stable in alkaline conditions but highly sensitive to oxidative and acidic stress[2]. The method is validated only if the mass balance is achieved and no degradation peak co-elutes with the main API peak.

    Workflow A 1. Target API Profiling (Cyanoquinoline Core) B 2. Column Chemistry Selection (C18, Phenyl-Hexyl, Polar) A->B C 3. Mobile Phase Optimization (pH Control, Organic Modifier) B->C D 4. System Suitability Testing (Rs > 1.5, N > 5000) C->D E 5. Forced Degradation (Acid, Base, Peroxide, Heat) D->E F 6. ICH Q2(R2) Validation (Linearity, Accuracy, LOD/LOQ) E->F

    Step-by-step HPLC method development and validation workflow for cyanoquinolines.

    References

    • BenchChem. "Application Notes and Protocols for the Synthesis and Purification of Neratinib Maleate". Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuNEbun3b64VFulWDFGODUr1u72InBDxAJ-IN5oyOdL8WW5ykiFActmLmECSk3E6OdXAaRy7AyVRUihdP8wS9p6OLP2W1MzkKO3Xus5HTjGLnIVMDWn5iq6GY8QkjXN7dr3CeQ1mAAncVMpkmq57gEi0FcxSVBtm1MR-h5Jcfpl67a2tocI_X7gBLBq0Li_sTE1vN0JDASi74hiDlnKiQxjxUqajVCPxE2XKjO7c6_pxdoog==]
    • ResearchGate. "Green metric-based RP-HPLC method development and validation with force degradation study of neratinib using QbD approach". Researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF62fLqrUhGPiuPu07_DkosqFx9FnQUPlZufu06uJhigWSNpFeTi-uDRerYQSKQz7TCDwTcCd-z8AqHYx5x4vLM0brefnqSSloBNQKO85Eit6flfzAdtumWdlHNzbDR2NyEp7Gg5sMoRuXD97OPhxynjgv7r9Kg9azvdfKbebDQ53mXC-CX2HQyK9G5frUCtLa2Zb29_labx-aAGsCsXNjZtqI_W_xqpiF9FuhC7RJCP8M8SOQasFQ0AB-Lsc97nNPZzt9RZMEl3ZV0GQjvR3JyrloWCamAmFlHBQ4FiKiH2t2RiUzcbZk=]
    • SciSpace. "Development and validation of rp-hplc for estimation of neratinib in bulk and tablet dosage form". Scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXSl2h-aSDxitwN-GX0D1WhF7j94mCPuptzrf6eRxnO1mBuxWqMY7OVAE1t3Jz7nJA60kMjWcR3cXc55V4gYFEckBFnyzuGPHg4Zot7G1Z2IHOjV0ge_LmbFAitdReqal1HUsVo_2qV1S_p_0tRNtEWZ6tS0Zf1Yhltr-79zoe6Kds6viXih69tfuu6ixL2w-zKZyNWrV9zKY=]
    • Human Journals. "Development and Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Neratinib". Humanjournals.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLnHfDYWr-McCf8YGsmNhvmFnZt9D-D1WQGInf6PJ9YF5YTB4V0LTbxU1XB-TSSHpf8sc21yCK8G09UlfHLjuUX_0FKFHammKCKe-EUOyYLuLNOZ3yVYRsMa-r7iCkCdGpqPaNHNN5PZI6k8yGCQuYXm9EbVstQNM4Z9VO1vbvQQv7K1iu284jQp28W1SbxRKY1mzbYmmMaYxkPUZqndoO_aR_oz-4HQPnBAq6AaQnk71zTHeiiGkrM4zQ1GGz_7R25uVmqoPslLR_23IT-m4=]

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    Comparative

    A Senior Application Scientist's Guide to Validating Elemental Analysis of 2-Cyanoquinoline-4-carboxylic Acid

    This guide provides an in-depth, objective comparison of analytical methodologies for validating the elemental composition and structural integrity of 2-Cyanoquinoline-4-carboxylic acid. Designed for researchers, scienti...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, objective comparison of analytical methodologies for validating the elemental composition and structural integrity of 2-Cyanoquinoline-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, establishing a framework for self-validating, trustworthy results.

    Foundational Benchmark: The Theoretical Composition

    Before any experimental validation can begin, the absolute theoretical composition of the target molecule must be established. This calculated profile serves as the "gold standard" against which all experimental data are measured. 2-Cyanoquinoline-4-carboxylic acid is a specific organic molecule with defined elemental constituents.

    Molecular Formula: C₁₁H₆N₂O₂

    Molecular Weight: 198.18 g/mol

    Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the theoretical elemental composition is calculated as follows:

    ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
    CarbonC12.01111132.12166.70%
    HydrogenH1.00866.0483.05%
    NitrogenN14.007228.01414.14%
    OxygenO15.999231.99816.15%

    This theoretical composition is the immutable reference point. The primary goal of elemental analysis is to obtain experimental results that align with these values within a statistically acceptable margin of error.

    Primary Validation: High-Temperature Combustion Analysis

    The gold standard for determining the carbon, hydrogen, nitrogen, and oxygen content in organic compounds is CHNO elemental analysis, a technique based on high-temperature combustion.[1][2] This method provides a quantitative assessment of a compound's purity and elemental makeup.[3][4]

    Principle of Combustion Analysis

    The methodology relies on the complete and instantaneous oxidation of the sample through "flash combustion" in a high-oxygen environment.[3][5][6] This process quantitatively converts the elements into their stable gaseous forms:

    • Carbon (C) → Carbon Dioxide (CO₂)

    • Hydrogen (H) → Water (H₂O)

    • Nitrogen (N) → Dinitrogen gas (N₂)

    • Sulfur (S) → Sulfur Dioxide (SO₂)

    These resulting gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[7][8] The instrument calculates the percentage of each element based on the detected gas amounts relative to the initial sample weight. Oxygen is typically determined in a separate step via pyrolysis.[4]

    The Self-Validating Experimental Protocol

    Trustworthiness in elemental analysis is achieved by creating a self-validating system. This involves rigorous calibration with certified reference materials (CRMs) before and during the analysis of the unknown sample.[9][10] CRMs are materials with certified property values that establish traceability and ensure the accuracy of the measurement system.[10][11]

    Experimental Workflow for CHN Analysis

    cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_validation Phase 3: Data Validation A Sample Preparation: Dry 2-Cyanoquinoline-4-carboxylic acid under high vacuum (24h) to remove residual solvents and moisture. B Instrument Calibration: Analyze a Certified Reference Material (e.g., Acetanilide) to generate a valid calibration curve. A->B Ensures sample is free of volatile impurities C Weighing: Accurately weigh 1-2 mg of the dried sample into a tin capsule using a calibrated microbalance. B->C Calibrated instrument ensures data accuracy D Combustion: Introduce the sample into the combustion furnace (~900-1150°C) in a pure oxygen environment. C->D Precise weight is critical for % calculation E Gas Separation & Detection: The resultant gases (CO₂, H₂O, N₂) are separated by GC and quantified by a Thermal Conductivity Detector. D->E F Data Processing: Software calculates experimental %C, %H, and %N based on detector response and sample weight. G Result Comparison: Compare experimental results to the theoretical values for C₁₁H₆N₂O₂. F->G H Acceptance Decision: Determine if results fall within the accepted tolerance (typically ±0.4%). G->H A Elemental Analysis Result Outside ±0.4% Tolerance? B Review Orthogonal Data (NMR, MS). Is structure and MW correct? A->B Start Investigation C Yes: Structure Confirmed B->C Yes D No: Potential misidentification. Re-synthesize or re-purify. B->D No E Check for Impurities. Review ¹H NMR for solvent peaks. Perform TGA for non-volatiles. C->E F Impurities Detected? E->F G Yes: Re-purify sample. (Recrystallization, Chromatography). Re-dry under high vacuum. F->G Yes H No: Impurities Absent F->H No I Investigate Instrumental Error H->I J Re-calibrate instrument using a fresh CRM. I->J K Check for system leaks (gas lines, seals). I->K L Re-analyze sample. J->L K->L

    Sources

    Validation

    Definitive Guide to Validating Quinoline Structures: SC-XRD vs. PXRD in Drug Development

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the unambiguous structural validation of complex pharmacophores. Quinoline derivatives—a privileged scaffold in medicin...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the unambiguous structural validation of complex pharmacophores. Quinoline derivatives—a privileged scaffold in medicinal chemistry known for their antimalarial, anticancer, and antibacterial properties—often present stereochemical and polymorphic complexities that standard spectroscopic methods (like NMR or Mass Spectrometry) cannot fully resolve. To definitively determine absolute configuration, molecular conformation, and solid-state packing, 1[1].

    This guide objectively compares the two primary modalities of XRD—Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD)—for validating quinoline structures. By understanding the causality behind these techniques, researchers can select the optimal self-validating workflow for their specific stage of drug development.

    The Causality of Crystallographic Validation in Quinolines

    Why do we rely on X-ray diffraction rather than relying solely on 2D NMR? While NMR provides excellent connectivity data in solution, it relies on time-averaged conformational ensembles. Quinolines, particularly those with bulky substituents (e.g., 2-(2-chloroethyl)quinolines or benzo[f]quinolines), often exhibit restricted rotation and specific solid-state intermolecular interactions (such as π-π stacking of the heteroaromatic rings and hydrogen bonding) that dictate their biological efficacy.

    • SC-XRD (The Absolute Validator): SC-XRD directs a monochromatic X-ray beam at a single, highly ordered crystal. The resulting diffraction spots, governed by Bragg's Law, allow us to reconstruct the exact 3D electron density map of the molecule. This is the only definitive way to determine the 2[2], which is critical for regulatory submissions of enantiopure quinoline drugs.

    • PXRD (The Polymorph Fingerprinter): In pharmaceutical manufacturing, a single active pharmaceutical ingredient (API) can crystallize into multiple polymorphic forms, each with vastly different solubility and bioavailability profiles. PXRD analyzes a bulk sample of randomly oriented microcrystals. The resulting 1D diffractogram (Intensity vs. 2θ) serves as a3[3].

    Objective Comparison: SC-XRD vs. PXRD vs. NMR

    To select the appropriate technique, we must compare their operational parameters and data outputs.

    Feature / ParameterSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Solution-State NMR
    Primary Output Complete 3D molecular structure, absolute configuration, bond lengths/angles.Phase identification, polymorph screening, crystallinity percentage.Molecular connectivity, functional group identification.
    Sample Requirement High-quality, distinct single crystal (>30 μm).5–200 mg of polycrystalline powder.5–10 mg dissolved in deuterated solvent.
    State of Matter Solid-state (ordered lattice).Solid-state (bulk powder).Solution-state.
    Throughput Low to Medium (hours to days per sample).High (minutes per scan).High (minutes to hours).
    Destructive? Non-destructive (requires specific crystallization).Non-destructive.Non-destructive.
    Best Used For Initial hit-to-lead validation, patenting new chemical entities (NCEs).Routine QA/QC, formulation stability, patenting specific polymorphs.Routine reaction monitoring, purity checks.
    Visualizing the Structural Validation Workflow

    The decision matrix for validating a newly synthesized quinoline derivative depends entirely on the physical state of the recovered product.

    Quinoline_Validation Synthesis Quinoline Synthesis & Purification Split Sample State? Synthesis->Split SingleCrystal Single Crystal (>30 μm) Split->SingleCrystal Slow Evaporation Powder Microcrystalline Powder Split->Powder Rapid Precipitation NMR Solution-State NMR (2D COSY/HSQC) Split->NMR Dissolved in CDCl3 SCXRD SC-XRD Analysis (Absolute Configuration) SingleCrystal->SCXRD PXRD PXRD Analysis (Phase/Polymorph ID) Powder->PXRD Validation Comprehensive 3D Structure Validation SCXRD->Validation PXRD->Validation NMR->Validation

    Decision matrix and workflow for the structural validation of synthesized quinoline derivatives.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the why) to prevent common experimental artifacts.

    Protocol A: Single-Crystal Growth and SC-XRD Analysis

    Objective: Determine the absolute stereochemistry and 3D conformation of a 4[4].

    • Crystal Growth via Slow Evaporation: Dissolve 5-10 mg of the purified quinoline derivative in a minimal amount of a moderately polar solvent (e.g., ethyl acetate). Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed at ambient temperature.

      • Causality: Slow evaporation ensures that molecules have sufficient time to arrange into a thermodynamically stable, highly ordered crystal lattice. Rapid precipitation leads to kinetic trapping, resulting in twinned crystals or amorphous powders that cannot be analyzed via SC-XRD.

    • Crystal Selection and Mounting: Under a polarized light microscope, select a crystal with well-defined faces (approx. 0.1 x 0.1 x 0.2 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (typically 100-150 K).

      • Causality: Quinolines often co-crystallize with solvent molecules. The Paratone oil prevents the loss of these volatile lattice solvents. Cryocooling minimizes thermal atomic vibration (Debye-Waller factor), significantly improving the resolution of high-angle diffraction spots.

    • Data Collection and Refinement: Collect data using a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å). Solve the structure using dual-space methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

      • Causality: For light-atom structures (organic molecules lacking heavy metals), Cu Kα radiation is preferred over Mo Kα because it maximizes the anomalous dispersion signal, which is strictly required to reliably calculate the Flack parameter and assign absolute configuration.

    Protocol B: PXRD for Polymorph Screening of Quinoline APIs

    Objective: Verify the phase purity and identify the polymorphic form of a bulk quinoline powder.

    • Sample Preparation (Zero-Background Technique): Gently grind 10-20 mg of the quinoline powder using an agate mortar and pestle. Transfer the fine powder to a 5[5]. Tamp the powder flat using a glass microscope slide until it is perfectly flush with the holder's edge.

      • Causality: Grinding ensures a random orientation of the crystallites. If quinoline crystals are needle-like or plate-like, they tend to lie flat, causing "preferred orientation"—an artifact that artificially inflates the intensity of certain diffraction peaks. The zero-background holder (a single silicon crystal cut at an off-axis angle) prevents the sample holder itself from contributing background noise to the diffractogram.

    • Data Acquisition: Scan the sample from 5° to 60° 2θ using a step size of 0.015° and a scan speed of 1°/min.

      • Causality: The low-angle region (5°–15° 2θ) is critical for large organic molecules like quinolines, as it contains the peaks corresponding to the largest intermolecular d-spacings (the unit cell dimensions).

    Quantitative Structural Data Comparison

    To illustrate the precision of SC-XRD, below is a comparative dataset of crystallographic parameters for substituted quinoline derivatives. Notice how subtle substituent changes drastically alter the unit cell volume and crystal system.

    CompoundCrystal SystemSpace GroupVolume (ų)R-factor (%)Dominant Intermolecular Interaction
    6 [6]MonoclinicP2₁/c~1450.24.8Strong π–π stacking (chloro-benzene rings)
    7 [7]MonoclinicP2₁/c~1620.55.2C–H···O hydrogen bonds, van der Waals
    8 [8]TriclinicP-11032.25.23Halogen bonding, weak π–π stacking

    Data synthesized from crystallographic reports on quinoline derivatives.

    Conclusion

    For the structural validation of quinoline derivatives, neither SC-XRD nor PXRD is universally superior; rather, they are highly complementary. SC-XRD provides the foundational, unambiguous 3D architecture and absolute stereochemistry required for initial drug patenting and target-binding analysis. Conversely, PXRD is the workhorse for downstream formulation, ensuring that the manufactured bulk powder maintains the correct, bioavailable polymorphic phase. By mastering both techniques and understanding the physical causality behind their protocols, application scientists can ensure robust, self-validating workflows in pharmaceutical development.

    References
    • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
    • National Center for Biotechnology Information (NCBI).
    • Benchchem.
    • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager.
    • Benchchem. "X-ray Crystallography of 2-(2-Chloroethyl)
    • McGill University. "Powder X-ray Diffraction Protocol/SOP." McGill.ca.
    • Preprints.org. "Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
    • Taylor & Francis. "Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline." Taylor & Francis.

    Sources

    Comparative

    Comparative study of fluorescence quantum yields in quinoline acids

    Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Photophysics of Quinoline Scaffolds Quinoline derivati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Photochemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Introduction: The Photophysics of Quinoline Scaffolds

    Quinoline derivatives are privileged scaffolds in medicinal chemistry and molecular probe design. However, native quinoline is notoriously poor as a fluorophore, exhibiting a fluorescence quantum yield (ΦF) of less than 1% in its native state[1]. This limitation arises from the non-bonding electrons on the heterocyclic nitrogen, which generate a low-lying (n,π*) singlet excited state. This state facilitates rapid intersystem crossing (ISC) to the triplet manifold, effectively quenching fluorescence through non-radiative decay and phosphorescence[1].

    The introduction of a carboxylic acid moiety—creating quinoline carboxylic acids—fundamentally alters this photophysical behavior. Substitutions at the 2- or 3-position, particularly when paired with electron-donating groups (e.g., hydroxyls) or halogens, shift the lowest excited state from (n,π) to (π,π)[1]. This transition increases the energy gap between the S1 and T1 states, suppressing ISC and unlocking highly efficient radiative decay pathways[2].

    This guide objectively compares the fluorescence performance of various quinoline acid derivatives, analyzing the causality behind their quantum yields, and provides validated protocols for their experimental application.

    Mechanistic Causality: Why Structure Dictates Quantum Yield

    The fluorescence efficiency of quinoline acids is not uniform; it is heavily dictated by regiochemistry, solvent polarity, and the electronic nature of substituents.

    • Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) Derivatives: While endogenous kynurenic acid is only weakly fluorescent, hydroxylation at the 3-position (3-HOKA) yields a ΦF of 0.73 in physiological buffers[2]. Furthermore, halogenation at the 6-position (para to the nitrogen) maximizes partial Intramolecular Charge Transfer (ICT). For instance, 6-chloro-3-hydroxykynurenic acid exhibits an almost unitary quantum yield (ΦF ≈ 1.0) due to the synergistic inductive and resonance effects of the chlorine atom[2].

    • Aryl-Substituted Derivatives: The addition of phenyl rings can rigidify the fluorophore. The derivative 2-MePh-KYNA demonstrates a remarkable ΦF of 0.881 in protic solvents, making it a superior probe for enzymatic assays[3][4].

    • Quinoline-3-Carboxylic Acids (Fluoroquinolones): In contrast to 2-carboxylic acids, 3-carboxylic derivatives like Ciprofloxacin exhibit much lower quantum yields (ΦF ≈ 0.07 in water)[5]. The excited singlet state of these molecules is prone to competing photochemical pathways, such as electron transfer and reductive defluorination, which deplete the excited state population before fluorescence can occur[5][6].

    Photophysics Q Native Quinoline (Low QY < 1%) S1_n S1 (n,π*) State Q->S1_n Excitation ISC High Intersystem Crossing (ISC) S1_n->ISC Triplet Triplet State (Phosphorescence) ISC->Triplet QA Quinoline-2-Carboxylic Acids (High QY > 70%) S1_pi S1 (π,π*) State QA->S1_pi Excitation Fluor Radiative Decay (Strong Fluorescence) S1_pi->Fluor Suppressed ISC

    Caption: Photophysical pathways showing how carboxylic substitution shifts the excited state to enhance fluorescence.

    Comparative Data: Fluorescence Quantum Yields

    The following table synthesizes the photophysical properties of leading quinoline acid derivatives. Data is aggregated from standardized comparative methodologies.

    Compound Class / DerivativeSubstitution / ModificationSolventλ_ex (nm)λ_em (nm)Quantum Yield (ΦF)Primary Application
    Native Heterocycle None (Quinoline)DCM310~380< 0.01Baseline reference
    Kynurenic Acid (KYNA) 3-Hydroxy (3-HOKA)PBS (pH 7.4)3684650.73[2]Bioimaging
    Kynurenic Acid (KYNA) 6-Chloro-3-HydroxyPBS (pH 7.4)~370~470~1.00[2]High-sensitivity probing
    Kynurenic Acid (KYNA) 6-(2-Methylphenyl)Protic Solvents3404180.881[3][4]D-amino acid oxidase assays
    Benzo[g]quinoline Ethyl ester carboxylic acidMethanol3624390.64RNA binding / Cell penetration
    Coumarin-Fused (CFDQ) Polycyclic dihydroquinolineDMSO3454220.65[7][8]Material science / OLEDs
    Quinoline-3-Carboxylic Ciprofloxacin (Fluoroquinolone)Water~315~4500.07[5]Antimicrobial phototoxicity studies

    Note: Quantum yields are highly solvent-dependent. Protic solvents tend to stabilize the (π,π) state via hydrogen bonding, further enhancing fluorescence in KYNA derivatives[3].*

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to measure quantum yields and apply these fluorophores in enzymatic assays.

    Protocol A: Relative Determination of Fluorescence Quantum Yield

    This protocol uses the Williams comparative method, ensuring that inner-filter effects are mitigated by maintaining low optical densities.

    Materials:

    • Standard: Quinine sulfate dihydrate in 0.1 M H₂SO₄ (Known ΦF = 0.54)[9][10].

    • Sample: Quinoline carboxylic acid derivative in target solvent.

    • UV-Vis Spectrophotometer & Spectrofluorometer.

    Step-by-Step Methodology:

    • Preparation of Dilution Series: Prepare 5 distinct concentrations of both the reference standard and the quinoline sample.

    • Absorbance Verification (Critical Step): Measure the absorbance of all solutions at the chosen excitation wavelength (λ_ex). Self-Validation Check: Ensure all absorbance values are strictly below 0.05 to prevent primary and secondary inner-filter effects.

    • Fluorescence Measurement: Excite the solutions at λ_ex and record the emission spectra across the full wavelength range. Keep slit widths identical for all measurements.

    • Integration: Integrate the area under the fluorescence emission curve for each sample to obtain the total fluorescence intensity ( I ).

    • Gradient Plotting: Plot integrated fluorescence intensity ( I ) against absorbance ( A ) for both the sample and the reference. Extract the gradients ( Grads​ and Gradref​ ).

    • Calculation: Calculate the quantum yield using the following equation:

      Φs​=Φref​×(Gradref​Grads​​)×(ηref2​ηs2​​)

      (Where η is the refractive index of the respective solvents).

    ProtocolA Step1 1. Prepare Dilution Series (Sample & Quinine Sulfate Ref) Step2 2. Measure Absorbance (Validate A < 0.05 at λ_ex) Step1->Step2 Step3 3. Record Emission Spectra (Constant Slit Widths) Step2->Step3 Step4 4. Integrate Curve Area (Total Fluorescence Intensity) Step3->Step4 Step5 5. Plot & Calculate (Apply Williams Equation & Refractive Index) Step4->Step5

    Caption: Step-by-step workflow for the relative determination of fluorescence quantum yields.

    Protocol B: Enzymatic Assay using 2-MePh-D-KYN Probes

    Quinoline acids are exceptional tools for monitoring enzyme activity. The enzymatic conversion of non-fluorescent kynurenine (KYN) to highly fluorescent kynurenic acid (KYNA) allows for real-time tracking of D-amino acid oxidase (DAO)[3][4].

    Step-by-Step Methodology:

    • Probe Synthesis: Utilize enantiopure (>99.25%) 2-MePh-D-KYN as the substrate[4].

    • Assay Incubation: Mix the biological sample (e.g., plasma or tissue lysate) with the 2-MePh-D-KYN probe in a physiological buffer (pH 7.4).

    • Enzymatic Conversion: Allow endogenous DAO to metabolize the non-fluorescent 2-MePh-D-KYN into the fluorescent 2-MePh-KYNA.

    • Quantification: Excite the sample at 340 nm and measure emission at 418 nm. The resulting fluorescence intensity is directly proportional to DAO activity, offering ~19 times the sensitivity of commercial substrates[3][4].

    Conclusion & Application Matrix

    When selecting a quinoline acid for experimental design, the choice must be driven by the specific photophysical requirements of the assay:

    • For maximum brightness and bioimaging , 6-chloro-3-hydroxykynurenic acid is unmatched due to its near-unitary quantum yield[2].

    • For dynamic enzymatic assays , 2-MePh-KYNA derivatives provide the necessary baseline-to-signal contrast (non-fluorescent precursor to highly fluorescent product)[3][4].

    • For photodynamic therapy or antimicrobial models , quinoline-3-carboxylic acids (fluoroquinolones) should be utilized, as their lower quantum yields are a direct result of the reactive triplet states required for their mechanism of action[5][6].

    Sources

    Safety & Regulatory Compliance

    Safety

    Laboratory Safety &amp; Disposal Master Plan: 2-Cyanoquinoline-4-carboxylic Acid

    Here is a comprehensive, professional guide for the safe handling and institutional disposal of 2-Cyanoquinoline-4-carboxylic acid, designed for researchers and EHS (Environmental Health and Safety) professionals. Mechan...

    Author: BenchChem Technical Support Team. Date: March 2026

    Here is a comprehensive, professional guide for the safe handling and institutional disposal of 2-Cyanoquinoline-4-carboxylic acid, designed for researchers and EHS (Environmental Health and Safety) professionals.

    Mechanistic Hazard Profile & Causality

    When managing the disposal of 2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4) , researchers must look beyond generic safety data sheets and understand the chemical causality dictated by its molecular structure.

    The molecule consists of three key functional zones that dictate its end-of-life management:

    • The Quinoline Core: Aromatic, nitrogen-containing heterocycles are notoriously persistent in the environment and often exhibit aquatic toxicity. They do not readily biodegrade, strictly prohibiting any form of aqueous drain disposal.

    • The Cyano (Nitrile) Group: While covalently bound to the aromatic ring and generally stable under ambient conditions, the presence of a nitrile group means that incomplete combustion can release highly toxic hydrogen cyanide (HCN) gas.

    • The Carboxylic Acid: Provides weak acidity, meaning the compound will react exothermically with strong bases and can corrode certain improper storage containers over time if exposed to moisture.

    The Disposal Imperative: Because of the high nitrogen content (from both the quinoline ring and the cyano group), this compound must be subjected to high-temperature commercial incineration at a facility equipped with specialized nitrogen oxide (NOx) scrubbers [1].

    Quantitative Safety & Logistics Data

    To ensure proper segregation in the laboratory's Satellite Accumulation Area (SAA), the physicochemical properties and incompatibilities must be strictly observed.

    Property / MetricSpecification / GuidanceOperational Impact
    Chemical Name 2-Cyanoquinoline-4-carboxylic acidMust be written in full on waste manifests.
    CAS Number 408531-38-4Primary identifier for EHS tracking.
    Waste Classification Non-halogenated organic wasteSegregate from halogenated solvents to reduce disposal costs.
    Physical State Solid (Powder/Crystalline)Risk of aerosolization; handle in a fume hood.
    Incompatibilities Strong oxidizers, strong basesDo not mix waste streams; risk of exothermic reaction.
    Primary Disposal Route High-Temperature IncinerationRequires licensed vendor; no drain/trash disposal [2].

    Standard Operating Procedure (SOP): Waste Management Workflow

    This protocol outlines the self-validating system for capturing, storing, and manifesting 2-Cyanoquinoline-4-carboxylic acid waste in a professional drug development or academic laboratory setting.

    Phase 1: Preparation and PPE

    • Don appropriate PPE: Standard laboratory coat, safety goggles (ANSI Z87.1 compliant), and chemical-resistant nitrile gloves.

    • Engineering Controls: Perform all transfers of solid powder within a certified chemical fume hood to prevent inhalation of particulate matter.

    Phase 2: Waste Capture & Segregation

    • Solid Waste: Collect all unreacted powder, contaminated weighing paper, and disposable spatulas in a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol) during assays, transfer the liquid to the designated Non-Halogenated Organic Solvent waste carboy.

      • Critical Exception: If the solvent used was halogenated (e.g., Dichloromethane), the entire mixture must be routed to the Halogenated Waste carboy.

    Phase 3: Labeling and SAA Storage

    • Immediate Labeling: Attach an institutional Hazardous Waste tag to the container the moment the first drop or grain of waste is introduced.

    • Nomenclature: Write "2-Cyanoquinoline-4-carboxylic acid" explicitly. Do not use abbreviations, acronyms, or structural formulas.

    • Secondary Containment: Place the sealed waste container in a secondary containment bin within the laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from strong oxidizers.

    Phase 4: Manifesting and Vendor Transfer

    • EHS Notification: Once the container is full, or the regulatory time limit for the SAA is reached (typically 90 days to 1 year depending on local RCRA generator status), submit a waste pickup request to your institutional EHS department [2].

    • Final Disposal: EHS will transfer the material to a licensed hazardous waste contractor for high-temperature incineration.

    Waste Segregation Decision Matrix

    The following diagram illustrates the logical flow for segregating 2-Cyanoquinoline-4-carboxylic acid waste based on its physical state during research operations.

    G Start 2-Cyanoquinoline-4-carboxylic Acid Waste Generated State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Contaminated Consumables) State->Solid Solid / Powder Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In Solution SegSolid Collect in HDPE Solid Waste Container Solid->SegSolid SegLiquid Route to Non-Halogenated Solvent Carboy Liquid->SegLiquid Label Apply Institutional Hazardous Waste Label SegSolid->Label SegLiquid->Label SAA Store in Secondary Containment (Satellite Accumulation Area) Label->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

    Caption: Decision tree for the safe segregation and disposal routing of quinoline-derivative waste.

    References

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Available at:[Link]

    • United States Environmental Protection Agency (EPA). Hazardous Waste Management System (RCRA). Available at:[Link]

    Handling

    Personal protective equipment for handling 2-Cyanoquinoline-4-carboxylic acid

    As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4) requires more than just a cursory glance at a Safety Data S...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Cyanoquinoline-4-carboxylic acid (CAS: 408531-38-4) requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and absolute operational safety, laboratory personnel must understand the causality behind every piece of Personal Protective Equipment (PPE) and every handling protocol.

    The following guide provides a self-validating, mechanistic approach to safely handling, processing, and disposing of this compound.

    Mechanistic Hazard Profile: The "Why" Behind the PPE

    2-Cyanoquinoline-4-carboxylic acid is a synthetic intermediate widely used in drug development and materials science[1]. Its hazard profile is dictated by three distinct functional moieties, each requiring specific defensive countermeasures:

    • The Carboxylic Acid Moiety: This functional group acts as a localized irritant. Upon contact with ambient moisture on the skin or ocular mucosa, it can cause immediate tissue irritation (GHS Hazard Statements H315 and H319)[2][3].

    • The Quinoline Core: Quinolines are highly lipophilic, allowing them to traverse biological membranes easily. Inhalation of quinoline-derivative dust can lead to severe respiratory tract irritation (H335) and potential systemic toxicity[2].

    • The Cyano (Aryl Nitrile) Group: While aryl nitriles are generally more stable than aliphatic nitriles, they still pose a latent toxicological threat. If the compound is subjected to extreme heat, combustion, or strong metabolic cleavage, it can release highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) gas[4].

    Quantitative PPE & Equipment Matrix

    To mitigate these specific chemical risks, standard laboratory attire is insufficient. The table below summarizes the mandatory PPE and engineering controls based on the physical state of the chemical during your workflow.

    Protection CategorySolid Handling (Powder)Solution Handling (e.g., in DMSO/DMF)Causality / Rationale
    Hand Protection Nitrile Gloves (Min 0.11 mm thickness)Heavy-Duty Butyl Rubber GlovesNitrile protects against the solid powder[2]. However, polar aprotic solvents (DMSO/DMF) rapidly permeate nitrile, carrying the dissolved quinoline directly into the skin. Butyl rubber prevents solvent breakthrough.
    Eye/Face Protection Snug-fitting Safety GogglesFace Shield over Safety GogglesPrevents fine dust or micro-droplets from contacting the ocular mucosa, mitigating H319 risks[3].
    Respiratory N95 or P100 Particulate RespiratorFume Hood (Min face velocity: 0.5 m/s)The powder form is an inhalation hazard (H335)[2]. When in solution, the primary risk shifts to solvent vapor inhalation.
    Body Protection Standard Lab Coat (Cotton/Poly blend)Chemical-resistant Apron over Lab CoatPrevents lipophilic quinoline dust from settling on street clothes and being transported outside the lab.

    Step-by-Step Operational Protocol: Weighing and Solvation

    Every protocol must be a self-validating system. By following these steps, you ensure that the compound remains contained, and any potential exposure vector is neutralized.

    Step 1: Environmental Preparation

    • Verify that the chemical fume hood is operational with a face velocity of at least 0.5 m/s.

    • Clear the hood of all unnecessary clutter to prevent cross-contamination.

    • Place an anti-static weighing boat on the analytical balance inside the fume hood. Rationale: Quinoline powders can hold static charges, causing them to aerosolize when transferred.

    Step 2: Donning PPE

    • Inspect gloves for micro-tears. Don a pair of standard nitrile gloves.

    • Put on safety goggles and ensure a tight seal against the face.

    • Don an N95 or P100 mask if weighing large quantities outside a closed-loop containment system[2].

    Step 3: Chemical Transfer

    • Open the container of 2-Cyanoquinoline-4-carboxylic acid slowly inside the fume hood to prevent dust plumes.

    • Use a grounded, stainless-steel spatula to transfer the required mass to the weighing boat.

    • Immediately seal the source container.

    Step 4: Solvation (If applicable)

    • If dissolving the compound in a solvent like DMSO, stop and change your gloves . Doff the nitrile gloves and don Butyl Rubber gloves.

    • Slowly add the solvent to the weighing boat or transfer the powder to a sealed vial before injecting the solvent via a septum. Rationale: This prevents the exothermic heat of solvation from aerosolizing the chemical.

    Spill Response and Disposal Plan

    Aryl nitriles and quinoline derivatives must never be disposed of down the drain or in standard biohazard bins[5]. They require strict RCRA/EPA-compliant chemical destruction.

    • Spill Containment: If a spill occurs, immediately halt operations. Do not use combustible materials (like standard paper towels) to clean up the powder. Instead, cover the spill with an inert, damp absorbent material (e.g., vermiculite or sand) to prevent dust generation[4][6].

    • Decontamination: Wash the affected surface with copious amounts of soap and water. The lipophilic nature of the quinoline core means water alone will not effectively decontaminate the surface[3].

    • Waste Disposal: Collect all contaminated absorbents, weighing boats, and gloves. Place them in a clearly labeled, sealable hazardous waste container. The material must be transferred to a licensed chemical destruction plant for controlled incineration equipped with flue gas scrubbing (to neutralize HCN and NOx emissions)[4][7].

    Safety Validation & Handling Workflow

    G Start Pre-Operation: Assess Hazards & Static PPE Don Standard PPE: Nitrile/Butyl Gloves, Goggles Start->PPE Hood Transfer to Fume Hood (Min Face Velocity: 0.5 m/s) PPE->Hood Decision Spill Detected? Hood->Decision SpillYes Halt Operation & Ventilate Area Decision->SpillYes Yes SpillNo Execute Synthesis & Weighing Protocol Decision->SpillNo No Contain Absorb with Inert Material (Do NOT use combustible) SpillYes->Contain DisposeHazard Dispose as Hazardous Nitrile/Acid Waste Contain->DisposeHazard Clean Decontaminate Surfaces (Soap & Water) SpillNo->Clean Clean->DisposeHazard Waste Generation

    Workflow for the safe handling, spill containment, and disposal of 2-Cyanoquinoline-4-carboxylic acid.

    References

    • Ataman Kimya. "CYANOBENZENE". Available at:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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